Eupalinolide I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4R,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6?/t19-,20-,21-,22+/m1/s1 |
InChI Key |
HPWMABTYJYZFLK-SIAHRCJESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide I: A Technical Guide to its Discovery, Isolation, and Biological Significance from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide I, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for extraction, fractionation, and purification are presented, alongside a summary of the spectroscopic techniques used for its structure elucidation. Furthermore, this document explores the known biological effects of this compound and related compounds, with a focus on their anti-inflammatory and anti-cancer properties, including the modulation of key signaling pathways. Quantitative data is summarized in structured tables, and complex experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising natural product.
Introduction
Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional Chinese medicine for treating various ailments, including respiratory and inflammatory conditions.[1] Phytochemical investigations of this plant have revealed a rich diversity of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of constituents.[2] Among these, this compound has been identified as a noteworthy compound, contributing to the plant's therapeutic properties. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific journey of this compound, from its natural source to its potential as a pharmacological agent.
Discovery and Isolation of this compound
The discovery of this compound is rooted in the systematic phytochemical exploration of Eupatorium lindleyanum. The isolation process involves a multi-step procedure that leverages the compound's physicochemical properties to separate it from the complex mixture of plant metabolites.
Experimental Protocol: Extraction and Fractionation
A robust method for the extraction and initial fractionation of eupalinolides from E. lindleyanum has been established, providing a crude extract enriched with sesquiterpene lactones.
Protocol:
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is macerated with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude residue.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to achieve a preliminary separation of compounds based on their solubility. This typically involves:
-
Petroleum Ether: To remove non-polar constituents like fats and waxes.
-
Ethyl Acetate: This fraction is often enriched with moderately polar compounds, including some sesquiterpene lactones.
-
n-Butanol: This fraction typically contains more polar compounds, and has been shown to be a rich source of eupalinolides.[3]
-
Caption: General workflow for the extraction and fractionation of Eupatorium lindleyanum.
Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid chromatography technique for the preparative separation of natural products, as it avoids irreversible adsorption to a solid support. While a specific protocol for this compound is not detailed in the readily available literature, a method for the successful separation of the structurally similar eupalinolides A and B provides a strong template.[3]
Protocol:
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) .[3]
-
HSCCC Apparatus Setup:
-
The HSCCC coil is filled with the upper phase (stationary phase).
-
The apparatus is rotated at a specific speed (e.g., 900 rpm).
-
The lower phase (mobile phase) is pumped through the column at a constant flow rate (e.g., 2.0 mL/min).[3]
-
-
Sample Injection: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases and injected into the system.
-
Fraction Collection: The effluent is monitored by a UV detector (typically at 210-254 nm), and fractions are collected based on the resulting chromatogram.[3]
-
Purity Analysis: The purity of the isolated fractions is determined by High-Performance Liquid Chromatography (HPLC).
Quantitative Data
While specific yield data for this compound is not explicitly available, the yields of co-isolated eupalinolides A and B provide a valuable reference point.
| Compound | Starting Material | Yield (mg) | Purity (%) | Reference |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 | [3] |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 | [3] |
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Methodologies
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.
-
-
2D NMR Spectroscopy: These techniques are essential for establishing the complete structural framework and stereochemistry of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
While the specific ¹H and ¹³C NMR data for this compound is not provided in the readily accessible literature, the data for the co-isolated and structurally similar Eupalinolide C is presented below as a representative example of the type of spectroscopic information used for structure elucidation.
Table 2: ¹H and ¹³C NMR Data for Eupalinolide C in CDCl₃
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 127.3 | 5.20, d, 9.6 |
| 2 | 39.8 | 2.45, m |
| 3 | 74.0 | 5.42, d, 4.8 |
| 4 | 134.8 | |
| 5 | 134.0 | 5.15, d, 9.6 |
| 6 | 78.9 | 4.25, t, 9.6 |
| 7 | 48.9 | 2.80, m |
| 8 | 74.2 | 5.25, d, 9.6 |
| 9 | 40.1 | 2.20, m |
| 10 | 137.2 | |
| 11 | 139.8 | |
| 12 | 170.5 | |
| 13 | 121.5 | 6.20, d, 3.0; 5.60, d, 3.0 |
| 14 | 62.8 | 4.60, d, 12.0; 4.15, d, 12.0 |
| 15 | 16.5 | 1.65, s |
| 1' | 166.5 | |
| 2' | 127.8 | |
| 3' | 138.9 | 6.90, q, 7.2 |
| 4' | 14.5 | 1.85, d, 7.2 |
| 5' | 12.2 | 1.80, s |
| 3-OAc | 170.1, 21.1 | 2.05, s |
| 14-OAc | 170.3, 20.9 | 2.10, s |
(Data adapted from Yang, N-Y., et al., 2007)
Biological Activities and Signaling Pathways
This compound and other sesquiterpene lactones from Eupatorium lindleyanum have demonstrated a range of biological activities, with anti-inflammatory and anti-cancer effects being the most prominent.
Anti-inflammatory Activity
The sesquiterpene lactone fraction of E. lindleyanum has been shown to possess significant anti-inflammatory properties. In vivo studies have demonstrated a reduction in xylene-induced ear edema in mice. In vitro assays have shown that these compounds can lower the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. While the specific mechanism of this compound is yet to be fully elucidated, it is likely to contribute to the overall anti-inflammatory profile of the plant extract.
Anti-Cancer Activity and Signaling Pathways
Several eupalinolides have exhibited potent cytotoxic effects against various cancer cell lines. While research on this compound is ongoing, a study on a complex containing this compound, J, and K demonstrated significant inhibition of the Akt signaling pathway in breast cancer cells. The Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy. This suggests that this compound may exert its anti-cancer effects, at least in part, through the modulation of this pathway.
Caption: Postulated inhibitory effect of this compound on the Akt signaling pathway.
Conclusion and Future Perspectives
This compound, a sesquiterpene lactone from Eupatorium lindleyanum, represents a promising natural product with potential for development as an anti-inflammatory and anti-cancer agent. The methodologies for its isolation and purification are well-established, paving the way for further preclinical and clinical investigations. Future research should focus on elucidating the precise molecular mechanisms of action of this compound, including the identification of its direct molecular targets and a more detailed characterization of its effects on the Akt and other relevant signaling pathways. Furthermore, quantitative structure-activity relationship (QSAR) studies on this compound and its analogues could guide the synthesis of novel derivatives with enhanced potency and selectivity. The comprehensive data presented in this guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Eupalinolide I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide I, a germacrane (B1241064) sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives. This technical guide synthesizes the current understanding of the biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpene lactone formation and the known enzymatic reactions in related species. While the complete pathway in E. lindleyanum remains to be fully elucidated, this document presents a putative pathway based on strong biochemical precedents, details relevant experimental protocols for its investigation, and provides a framework for future research in this area.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities.[1][2] this compound is a member of the germacranolide subclass of STLs and has been isolated from Eupatorium lindleyanum.[3] Its complex structure, featuring multiple hydroxyl and acyl groups, suggests a sophisticated biosynthetic pathway involving a series of oxidative and tailoring enzymes.
The Core Biosynthetic Pathway: From Isoprenoid Precursors to the Germacrane Skeleton
The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.
Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The first committed step in germacranolide biosynthesis is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme (+)-germacrene A synthase (GAS) .[1]
Following its formation, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain to form germacrene A acid (GAA). This conversion is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) , which belongs to the CYP71AV subfamily.[1][4]
Caption: The initial steps of sesquiterpene lactone biosynthesis.
The Branching Point: Hydroxylation of Germacrene A Acid
Germacrene A acid is a critical branch-point intermediate in the biosynthesis of various STLs. The regio- and stereospecific hydroxylation of the germacrane ring by cytochrome P450 monooxygenases (CYPs) determines the subsequent lactonization pattern and the final structure of the STL.[4][5]
For the formation of germacranolides with a 6,12-lactone ring closed towards C6, such as costunolide, GAA is hydroxylated at the C6α position by costunolide synthase (COS) , a CYP71BL enzyme.[4]
However, the "eupa-" prefix in eupalinolides suggests a biosynthetic relationship with eupatolide (B211558), an 8β-hydroxy-costunolide. The biosynthesis of eupatolide in sunflower (Helianthus annuus) has been shown to proceed via the 8β-hydroxylation of GAA by a specific GAA 8β-hydroxylase (a CYP71BL enzyme) , followed by the action of eupatolide synthase (a CYP71DD enzyme) on the resulting 8β-hydroxy-GAA.[6] This provides a strong indication that the biosynthesis of this compound also involves an initial 8β-hydroxylation of GAA.
Putative Biosynthetic Pathway of this compound
Based on the structure of this compound and the known biosynthetic pathways of related germacranolides, a putative pathway for its formation is proposed below. This pathway involves a series of hydroxylation and acylation steps following the formation of an 8β-hydroxylated germacranolide precursor. The exact order of these "tailoring" reactions is yet to be determined experimentally.
Caption: A proposed biosynthetic pathway for this compound.
Key Enzymatic Steps in the Putative Pathway:
-
8β-Hydroxylation: Germacrene A acid is hydroxylated at the C8 position by a GAA 8β-hydroxylase , likely a member of the CYP71BL subfamily of cytochrome P450s.
-
Lactone Ring Formation: The resulting 8β-hydroxy-GAA is likely converted into an eupatolide-like precursor by an enzyme analogous to eupatolide synthase, possibly from the CYP71DD family.
-
Further Hydroxylations: The eupatolide-like precursor undergoes a series of hydroxylations at specific positions on the germacrane skeleton. These reactions are most likely catalyzed by other cytochrome P450 monooxygenases .
-
Acylations: The hydroxyl groups are then esterified with acetyl and other acyl moieties. These reactions are catalyzed by acyltransferases , potentially belonging to the BAHD family of acyl-CoA utilizing enzymes. The exact sequence of these acylation events is unknown.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. However, studies on related sesquiterpene lactones in other Asteraceae species provide a basis for comparison. The table below presents representative quantitative data for enzymes involved in the upstream pathway.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| (+)-Germacrene A Synthase | Cichorium intybus | FPP | 1.5 | 0.03 | [1] |
| Germacrene A Oxidase | Helianthus annuus | (+)-Germacrene A | ~5 | N/A | [7] |
| Costunolide Synthase | Cichorium intybus | Germacrene A Acid | ~10 | N/A | [4] |
N/A: Data not available.
A recent study on Eupatorium lindleyanum provided quantitative data on the concentration of eupalinolides in different parts of the plant, which can inform targeted enzyme discovery efforts.[8]
| Compound | Plant Part | Average Concentration (mg/g) |
| Eupalinolide A | Flower | 14.494 ± 1.674 |
| Leaf | 5.390 ± 1.465 | |
| Stem | 0.088 ± 0.040 | |
| Eupalinolide B | Flower | 12.681 ± 1.688 |
| Leaf | 5.469 ± 0.710 | |
| Stem | 0.295 ± 0.082 |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
-
Transcriptome Sequencing:
-
Objective: To identify genes encoding candidate enzymes (CYPs, acyltransferases) involved in this compound biosynthesis.
-
Protocol:
-
Extract total RNA from young leaves and glandular trichomes of Eupatorium lindleyanum, where STLs are typically synthesized.
-
Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Annotate the transcripts by sequence homology to known sesquiterpene lactone biosynthetic genes from other Asteraceae species.
-
Identify candidate genes based on high expression levels in STL-accumulating tissues.
-
-
Caption: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Enzymes
-
Heterologous Expression in Nicotiana benthamiana :
-
Objective: To functionally characterize candidate CYPs and acyltransferases.
-
Protocol:
-
Clone the full-length coding sequences of candidate genes into a plant expression vector.
-
Infiltrate Agrobacterium tumefaciens carrying the expression constructs into the leaves of N. benthamiana.
-
Co-infiltrate with constructs for upstream pathway genes (e.g., GAS, GAO) to provide the necessary substrates.
-
After 5-7 days, harvest the infiltrated leaf tissue.
-
Extract metabolites and analyze by LC-MS to detect the formation of new products.
-
Purify and structurally elucidate novel compounds by NMR.
-
-
-
In Vitro Enzyme Assays:
-
Objective: To determine the kinetic parameters of the biosynthetic enzymes.
-
Protocol:
-
Express and purify the recombinant enzymes from E. coli or yeast.
-
Synthesize or purify the required substrates (e.g., 8β-hydroxy-GAA, hydroxylated intermediates).
-
Perform enzyme assays in a suitable buffer containing necessary cofactors (e.g., NADPH for CYPs, acetyl-CoA for acyltransferases).
-
Vary the substrate concentration to determine Km and Vmax values.
-
Quench the reactions and analyze product formation by HPLC or LC-MS.
-
-
Regulatory Mechanisms
The biosynthesis of sesquiterpene lactones is often regulated by developmental cues and in response to environmental stresses. Transcription factors, particularly those from the AP2/ERF and bHLH families, have been implicated in regulating STL biosynthetic genes in other plants. Further research is needed to identify the specific transcription factors and signaling pathways that control the production of this compound in E. lindleyanum.
Future Outlook and Applications
The complete elucidation of the this compound biosynthetic pathway will open up several avenues for research and development. The identified genes can be used for the heterologous production of this compound and its precursors in microbial or plant chassis, providing a sustainable alternative to extraction from the native plant. Furthermore, the understanding of the enzymatic machinery will enable the combinatorial biosynthesis of novel this compound analogs with potentially improved therapeutic properties. This technical guide provides a foundational roadmap for researchers to navigate the complexities of this compound biosynthesis and unlock its full potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localization of sesquiterpene lactone biosynthesis in cells of capitate glandular trichomes of Helianthus annuus (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Eupalinolide I: A Technical Whitepaper on its Presumptive Anticancer Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of Eupalinolide I in cancer cells is limited in the current scientific literature. This document provides an in-depth overview of the well-documented anticancer mechanisms of its closely related analogs, Eupalinolide A, J, and O. The functional similarities among these sesquiterpene lactones suggest that the following data serves as a strong predictive framework for the potential mechanisms of this compound. One study has identified a complex, F1012-2, containing this compound, J, and K, which collectively induces apoptosis and cell cycle arrest in breast cancer cells.[1]
Core Anticancer Mechanisms of Eupalinolides
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., demonstrate significant anticancer activity across various cancer cell lines. Their multifaceted mechanism of action converges on the induction of programmed cell death, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways. The primary mechanisms investigated for Eupalinolide A, J, and O include the induction of apoptosis, cell cycle arrest, and regulation of cellular signaling cascades involving STAT3, Akt, and MAPK pathways.
Quantitative Analysis of Eupalinolide Activity
The following tables summarize the key quantitative data from studies on Eupalinolide A, J, and O, providing a comparative look at their efficacy in different cancer models.
Table 1: Induction of Apoptosis by Eupalinolides
| Eupalinolide Derivative | Cancer Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Control vs. Treated) | Fold Increase in Apoptosis | Reference |
| Eupalinolide A | A549 (Non-small cell lung cancer) | Not Specified | 1.79% vs. 47.29% | ~26.4 | [2][3] |
| Eupalinolide A | H1299 (Non-small cell lung cancer) | Not Specified | 4.66% vs. 44.43% | ~9.5 | [2][3] |
| Eupalinolide J | PC-3 (Prostate cancer) | Not Specified | Significant increase observed | Not Specified | [4][5] |
| Eupalinolide J | DU-145 (Prostate cancer) | Not Specified | Significant increase observed | Not Specified | [4][5] |
| Eupalinolide O | MDA-MB-468 (Breast cancer) | Not Specified | Significant increase observed | Not Specified | [6] |
Table 2: Induction of Cell Cycle Arrest by Eupalinolides
| Eupalinolide Derivative | Cancer Cell Line | Treatment Conditions | Cell Cycle Phase of Arrest | Percentage of Cells in Arrested Phase (Control vs. Treated) | Reference |
| Eupalinolide A | A549 (Non-small cell lung cancer) | Not Specified | G2/M | 2.91% vs. 21.99% | [2][3] |
| Eupalinolide A | H1299 (Non-small cell lung cancer) | Not Specified | G2/M | 8.22% vs. 18.91% | [2][3] |
| Eupalinolide A | MHCC97-L (Hepatocellular carcinoma) | 14 µM and 28 µM for 48h | G1 | Significant increase observed | [7] |
| Eupalinolide A | HCCLM3 (Hepatocellular carcinoma) | 14 µM and 28 µM for 48h | G1 | Significant increase observed | [7] |
| Eupalinolide J | PC-3 (Prostate cancer) | Not Specified | G0/G1 | Significant increase observed | [4][5] |
| Eupalinolide J | DU-145 (Prostate cancer) | Not Specified | G0/G1 | Significant increase observed | [4][5] |
| Eupalinolide O | MDA-MB-468 (Breast cancer) | Not Specified | G2/M | Significant decrease in Cyclin B1 and cdc2 | [6] |
Table 3: Effects of Eupalinolides on Protein Expression
| Eupalinolide Derivative | Cancer Cell Line | Target Protein | Effect on Expression | Reference |
| Eupalinolide A | A549, H1299 | SCD1 | Downregulation (34% in A549, 48% in H1299) | [3] |
| Eupalinolide A | MHCC97-L, HCCLM3 | CDK2, CDK4, Cyclin E1, Cyclin D1 | Downregulation | [7] |
| Eupalinolide J | TNBC cells | Bcl-2, Bcl-xl | Downregulation | [8] |
| Eupalinolide J | TNBC cells | Bax, Bad | Upregulation | [8] |
| Eupalinolide J | Prostate cancer cells | γH2AX, p-Chk1, p-Chk2 | Upregulation | [4] |
| Eupalinolide J | U251, MDA-MB-231 | p-STAT3, STAT3, MMP-2, MMP-9 | Downregulation | [1][9] |
| Eupalinolide O | MDA-MB-468 | Cyclin B1, cdc2 | Downregulation | [6] |
Key Signaling Pathways Modulated by Eupalinolides
Eupalinolides exert their anticancer effects by intervening in critical signaling pathways that govern cell survival, proliferation, and metastasis.
Eupalinolide A: Targeting AMPK/mTOR/SCD1 and ROS/ERK Signaling
Eupalinolide A has been shown to induce both apoptosis and ferroptosis in non-small cell lung cancer cells.[2][3] This is achieved through the activation of the ROS-AMPK-mTOR signaling pathway, leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for fatty acid metabolism in cancer cells.[2][3] In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway.[7]
Caption: Eupalinolide A signaling pathways in cancer cells.
Eupalinolide J: A Potent STAT3 Inhibitor
Eupalinolide J has been identified as a significant inhibitor of the STAT3 signaling pathway.[1][8][9] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[1][9] This action, coupled with the induction of apoptosis and cell cycle arrest, underscores its potential as an anti-metastatic agent.[9]
Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.
Eupalinolide O: Modulation of Akt/p38 MAPK and ROS Generation
Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[10] It leads to the suppression of the Akt pathway while activating p38 MAPK, a signaling cascade often associated with apoptosis induction.
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of action of Eupalinolides, based on the methodologies described in the cited literature.
Cell Culture
-
Cell Lines: A549, H1299, PC-3, DU-145, MDA-MB-468, MHCC97-L, HCCLM3.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the Eupalinolide compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry)
-
Treat cells with the Eupalinolide compound for the desired time.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with the Eupalinolide compound for the desired time.
-
Harvest the cells, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and incubate with RNase A and Propidium Iodide (PI) for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
Western Blotting
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system.
-
Primary Antibodies: Antibodies against SCD1, p-AMPK, AMPK, p-mTOR, mTOR, p-ERK, ERK, STAT3, p-STAT3, MMP-2, MMP-9, Akt, p-Akt, p38, p-p38, Bcl-2, Bax, Bad, Bcl-xl, Cyclin B1, cdc2, CDK2, CDK4, Cyclin E1, Cyclin D1, γH2AX, p-Chk1, p-Chk2, and GAPDH/β-actin (as a loading control).
Conclusion and Future Directions
The available evidence strongly suggests that Eupalinolides are a promising class of anticancer compounds with multifaceted mechanisms of action. While specific data for this compound is still emerging, the comprehensive analysis of its close analogs provides a robust foundation for predicting its biological activities. Future research should focus on direct experimental validation of this compound's effects on the signaling pathways identified for other Eupalinolides. Furthermore, in vivo studies and investigations into potential synergistic effects with existing chemotherapeutic agents are warranted to fully assess the therapeutic potential of this compound. The development of this compound and its derivatives could offer novel therapeutic strategies for a range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I and its Congeners: A Technical Guide to Modulated Signaling Pathways in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have demonstrated significant anti-cancer properties across a range of malignancies. While research into the specific mechanisms of Eupalinolide I is limited, extensive studies on its close structural analogs—Eupalinolide A, B, J, and O—and the this compound-containing fraction F1012-2, have elucidated their profound impact on critical cellular signaling pathways. This technical guide provides an in-depth overview of the signaling cascades modulated by these compounds, offering valuable insights for researchers and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the affected pathways to facilitate further investigation and therapeutic development.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with sesquiterpene lactones emerging as a promising class. Eupalinolides, extracted from the traditional Chinese medicine Eupatorium lindleyanum DC., have garnered attention for their potent cytotoxic and anti-proliferative effects against various cancer cell lines.
This guide focuses on the molecular mechanisms underpinning the anti-cancer activity of Eupalinolides, with a particular emphasis on the signaling pathways they modulate. While direct studies on this compound are sparse, this document compiles and analyzes the substantial body of research on its closely related congeners and the F1012-2 fraction, which is known to contain this compound, J, and K.[1] The collective data strongly suggest that Eupalinolides exert their therapeutic effects through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling networks including STAT3, MAPK, Akt, and AMPK/mTOR.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of various Eupalinolides have been quantified across multiple studies. The following tables summarize the key quantitative findings, providing a comparative overview of their potency and cellular effects.
Table 1: Anti-Proliferative Activity of Eupalinolides in Cancer Cell Lines
| Eupalinolide | Cell Line(s) | Assay | IC50 Value (µM) | Time Point (hr) | Reference |
| Eupalinolide J | PC-3 | MTT | 2.89 ± 0.28 | 72 | [2] |
| DU-145 | MTT | 2.39 ± 0.17 | 72 | [2] | |
| MDA-MB-231 | MTT | 3.74 ± 0.58 | Not Specified | [3] | |
| MDA-MB-468 | MTT | 4.30 ± 0.39 | Not Specified | [3] |
Table 2: Effects of Eupalinolides on Cell Cycle Distribution and Apoptosis
| Eupalinolide | Cell Line | Effect | Quantitative Measurement | Treatment | Reference |
| Eupalinolide A | A549 | G2/M Arrest | Increase from 2.91% to 21.99% in G2 phase | Not Specified | [4][5] |
| H1299 | G2/M Arrest | Increase from 8.22% to 18.91% in G2 phase | Not Specified | [4][5] | |
| A549 | Apoptosis | Increase from 1.79% to 47.29% | Not Specified | [4][5] | |
| H1299 | Apoptosis | Increase from 4.66% to 44.43% | Not Specified | [4][5] | |
| MHCC97-L, HCCLM3 | G1 Arrest | Significant increase in G1 phase population | 14 and 28 µM for 48h | [6] | |
| Eupalinolide O | MDA-MB-468 | G2/M Arrest | Significant cell cycle arrest in G2/M phase | Not Specified | [3] |
Table 3: Modulation of Signaling Proteins and ROS by Eupalinolides
| Eupalinolide | Cell Line | Target Protein/Molecule | Effect | Fold Change/Observation | Reference |
| Eupalinolide A | A549 | ROS | Increased Production | 2.46-fold increase | [4][5] |
| H1299 | ROS | Increased Production | 1.32-fold increase | [4][5] | |
| A549 | SCD1 | Downregulation | 34% reduction | [4][5] | |
| H1299 | SCD1 | Downregulation | 48% reduction | [4][5] | |
| Eupalinolide O | TNBC cells | ROS | Increased Generation | Notable elevation | [7] |
| F1012-2 | TNBC cells | ROS | Overproduction | Not Quantified | [8] |
Core Signaling Pathways Modulated by Eupalinolides
Eupalinolides have been shown to interfere with several key signaling pathways that are often dysregulated in cancer. The following sections detail these pathways and the specific modulatory effects of different Eupalinolide compounds.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is a hallmark of many cancers.
Eupalinolide J has been identified as a potent inhibitor of the STAT3 signaling pathway.[9] It has been shown to suppress the phosphorylation of STAT3, leading to a reduction in its transcriptional activity.[3] Furthermore, Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, thereby downregulating the expression of metastasis-related genes such as MMP-2 and MMP-9.[9] Eupalinolide K has also been described as a STAT3 inhibitor.[10]
Akt/p38 MAPK Signaling Pathway
The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival. Dysregulation of these pathways is common in cancer.
Eupalinolide O has been demonstrated to induce apoptosis in triple-negative breast cancer (TNBC) cells by modulating the Akt/p38 MAPK pathway.[7][11] This is often associated with an increase in reactive oxygen species (ROS) generation.[7] The F1012-2 fraction, containing this compound, also significantly inhibits the Akt pathway while activating the p38 signaling pathway.[1]
AMPK/mTOR Signaling Pathway
The AMPK/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. Activation of AMPK can lead to the inhibition of mTOR, a key promoter of cell growth.
Eupalinolide A has been shown to inhibit the proliferation and migration of non-small cell lung cancer (NSCLC) cells by activating the ROS-AMPK-mTOR signaling pathway.[4][5] This activation leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism, which in turn promotes apoptosis and ferroptosis.[4][5]
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on Eupalinolides. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., PC-3, DU-145, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 0-50 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Eupalinolide for 24 or 48 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Eupalinolide as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[4]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.[4]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the Eupalinolide-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, Bcl-2, Bax, Cyclin B1) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly indicates that Eupalinolides are a promising class of anti-cancer compounds that exert their effects by modulating multiple critical signaling pathways, including STAT3, Akt/p38 MAPK, and AMPK/mTOR. These actions lead to the induction of apoptosis and cell cycle arrest in various cancer cell types.
A significant knowledge gap remains concerning the specific biological activities and molecular targets of this compound. While its presence in the active F1012-2 fraction suggests it contributes to the observed anti-cancer effects, further research is imperative to delineate its individual mechanism of action. Future studies should focus on the isolation and purification of this compound to enable a thorough investigation of its effects on the signaling pathways identified for its congeners. Such research will be crucial for the potential development of this compound as a novel therapeutic agent for cancer treatment.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying In Vitro Protein Targets of Eupalinolide I: A Technical Guide and Roadmap for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide I, a sesquiterpene lactone, belongs to a class of natural products with demonstrated anti-cancer potential. While direct, experimentally validated protein targets of this compound remain to be explicitly identified in the scientific literature, significant insights can be gleaned from studies on its closely related analogues and a frequently studied mixture containing it, F1012-2. This technical guide provides a comprehensive overview of the known protein targets and affected signaling pathways of Eupalinolide analogues A, B, J, and O, as well as the F1012-2 complex (composed of Eupalinolides I, J, and K). By detailing the experimental methodologies that have successfully elucidated the mechanisms of these related compounds, this document serves as a valuable roadmap for researchers aiming to identify and validate the specific in vitro protein targets of this compound.
Introduction: The Eupalinolide Family and the Quest for this compound Targets
The Eupalinolide family of sesquiterpene lactones, isolated from Eupatorium lindleyanum DC., has garnered considerable attention for its diverse pharmacological activities, particularly its anti-tumor effects. While several members of this family, including Eupalinolide A, B, J, and O, have been investigated, leading to the identification of specific protein targets and mechanisms of action, this compound has primarily been studied as a constituent of the F1012-2 fraction.[1] Research on F1012-2 has revealed its ability to inhibit the Akt signaling pathway and activate the p38 signaling pathway in triple-negative breast cancer (TNBC) cells.[2] However, the specific molecular interactions of this compound remain largely uncharacterized.
This guide will synthesize the existing knowledge on the protein targets of the Eupalinolide family to provide a framework for the systematic identification of this compound's targets. We will detail the established experimental protocols and present quantitative data from studies on its analogues, offering a practical resource for researchers in this field.
Identified Protein Targets and Signaling Pathways of Eupalinolide Analogues
The following sections summarize the key findings for Eupalinolide analogues and the F1012-2 complex, providing valuable clues for potential targets of this compound.
F1012-2 (Containing this compound, J, and K)
The F1012-2 complex has been shown to induce DNA damage and activate the MAPK signaling pathway, leading to anti-tumor effects in TNBC.[3]
-
Affected Signaling Pathways:
-
Akt Signaling Pathway: F1012-2 has been observed to cause significant inhibition of this pathway.[2]
-
p38 MAPK Signaling Pathway: Conversely, F1012-2 activates this pro-apoptotic and anti-proliferative pathway.[2]
-
MAPK Signaling Pathway: Further studies have confirmed the activation of the broader MAPK pathway, which is triggered by an accumulation of reactive oxygen species (ROS).[3]
-
Eupalinolide J
Eupalinolide J has been identified as a potent anti-metastatic agent, with its mechanism of action directly linked to the STAT3 protein.
-
Direct Protein Target:
Eupalinolide A
Research on Eupalinolide A has highlighted its role in modulating lipid metabolism in cancer cells through the AMPK/mTOR pathway.
-
Key Protein Target:
-
Affected Signaling Pathway:
-
ROS/AMPK/mTOR/SCD1 Signaling Pathway: Eupalinolide A activates this pathway, leading to the modulation of unsaturated fatty acid synthesis.[5]
-
Eupalinolide O
Eupalinolide O induces apoptosis in TNBC cells through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[6]
-
Affected Signaling Pathways:
-
Akt/p38 MAPK Signaling Pathway: Eupalinolide O treatment leads to a decrease in Akt phosphorylation and an increase in p38 phosphorylation.[6]
-
Eupalinolide B
Eupalinolide B has been shown to induce a form of copper-dependent cell death known as cuproptosis in pancreatic cancer cells.[7]
-
Affected Cellular Process:
-
Cuproptosis: Eupalinolide B disrupts copper homeostasis and elevates ROS levels, leading to this novel form of programmed cell death.[8]
-
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on Eupalinolide analogues.
Table 1: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer Cells
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | 72 | 3.74 ± 0.58 | [8] |
| MDA-MB-468 | 72 | 4.30 ± 0.39 |[8] |
Table 2: Effects of Eupalinolide A on Cell Cycle and Apoptosis in NSCLC Cells
| Cell Line | Treatment | Effect | Magnitude of Change | Reference |
|---|---|---|---|---|
| A549 | Eupalinolide A | G2/M Phase Arrest | Increase from 2.91% to 21.99% | [5] |
| H1299 | Eupalinolide A | G2/M Phase Arrest | Increase from 8.22% to 18.91% | [5] |
| A549 | Eupalinolide A | Apoptosis | Increase from 1.79% to 47.29% | [5] |
| H1299 | Eupalinolide A | Apoptosis | Increase from 4.66% to 44.43% |[5] |
Experimental Protocols for Target Identification
The following are generalized protocols based on the methodologies used in the cited literature. Researchers should adapt these protocols to their specific experimental conditions.
General Workflow for Protein Target Identification
References
- 1. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I: An In-depth Technical Guide on its Presumed Anti-inflammatory Properties and Mechanisms
A note on the availability of data: As of late 2025, publicly accessible scientific literature lacks specific studies on the anti-inflammatory properties and mechanisms of Eupalinolide I as an isolated compound. However, extensive research has been conducted on its close structural analogues, including Eupalinolide A, B, J, and O, all isolated from Eupatorium lindleyanum. This technical guide will, therefore, provide a comprehensive overview of the anti-inflammatory activities of these related eupalinolides, offering a predictive framework for the potential properties and mechanisms of this compound. The information presented herein is a synthesis of findings from various in vitro and in vivo studies on these analogues. One report indicates that the activity of Eupalinolide K has been primarily documented as a component of a mixture with Eupalinolides I and J, referred to as F1012-2[1].
Introduction to Eupalinolides and their Anti-inflammatory Potential
Eupalinolides are a class of sesquiterpene lactones extracted from the plant Eupatorium lindleyanum.[2] This plant has a history of use in traditional medicine for treating various ailments, including inflammatory conditions.[2] Modern scientific investigation has focused on isolating and characterizing the bioactive compounds within this plant, leading to the discovery of several eupalinolide analogues. These compounds have demonstrated a range of pharmacological activities, with anti-inflammatory and anti-cancer effects being the most prominent.[2][3] The anti-inflammatory properties of eupalinolides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Quantitative Data on Anti-inflammatory Effects of Eupalinolide Analogues
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Eupalinolide A, B, and O. These data provide insights into the potency and efficacy of these compounds in inhibiting inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity of Eupalinolide Analogues
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / Inhibition | Reference |
| Eupalinolide B | Raw264.7 | Porphyromonas gingivalis-LPS | IL-6 release | Significant inhibition at 8 µM | [4] |
| Eupalinolide B | Raw264.7 | Porphyromonas gingivalis-LPS | TNF-α release | Significant inhibition at 8 µM | [4] |
| Eupalinolide B | Raw264.7 | Porphyromonas gingivalis-LPS | IL-1β release | Significant inhibition at 8 µM | [4] |
| Eupalinolide O | MDA-MB-231 | - | ROS generation | Significant reduction with low and high dose EO | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Eupalinolide B
| Animal Model | Treatment | Dosage | Measured Parameter | Result | Reference |
| Adjuvant-induced arthritis (AIA) rats | Eupalinolide B | Not specified | Paw swelling | Reduced | [3] |
| Adjuvant-induced arthritis (AIA) rats | Eupalinolide B | Not specified | Arthritis index | Reduced | [3] |
| Adjuvant-induced arthritis (AIA) rats | Eupalinolide B | Not specified | Serum TNF-α | Reduced | [3] |
| Adjuvant-induced arthritis (AIA) rats | Eupalinolide B | Not specified | Serum IL-1β | Reduced | [3] |
| Adjuvant-induced arthritis (AIA) rats | Eupalinolide B | Not specified | Serum MCP-1 | Reduced | [3] |
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of eupalinolides are primarily mediated through the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Studies on Eupalinolide B have shown that it can inhibit the activation of this pathway.[4] Specifically, Eupalinolide B has been observed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[4] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[4]
Modulation of MAPK Signaling Pathways
The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response. Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.[6] In the context of inflammation, the modulation of these pathways can lead to a reduction in the production of inflammatory mediators. For instance, Eupalinolide O has been shown to regulate the Akt/p38 MAPK pathway in triple-negative breast cancer cells.[5] While this study was in a cancer context, the involvement of the p38 MAPK pathway is highly relevant to inflammation.
Detailed Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of eupalinolides.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the eupalinolide compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay): The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite (B80452) is determined from a standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples are quantified using specific ELISA kits according to the manufacturer's instructions.[4]
Western Blot Analysis
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo Anti-inflammatory Models
-
Adjuvant-Induced Arthritis (AIA) in Rats: This is a common model for chronic inflammation. Arthritis is induced by injecting a complete Freund's adjuvant into the paw of the rats. The animals are then treated with the test compound, and the anti-inflammatory effect is assessed by measuring paw volume, arthritis score, and serum levels of inflammatory cytokines.[3]
Conclusion and Future Directions
While specific data on this compound is currently unavailable, the comprehensive research on its analogues, particularly Eupalinolide B, A, and O, strongly suggests that it likely possesses significant anti-inflammatory properties. The primary mechanisms of action are anticipated to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Future research should focus on isolating and characterizing this compound to confirm its anti-inflammatory activity and elucidate its precise molecular mechanisms. Head-to-head comparative studies with its known analogues would be invaluable in determining its relative potency and potential as a therapeutic agent for inflammatory diseases. Further in vivo studies using various inflammatory models will be crucial to validate its efficacy and safety profile. The information compiled in this guide, based on its close relatives, provides a solid foundation and a clear roadmap for these future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Limited Direct Research on Eupalinolide I Necessitates a Comparative Approach
Direct and extensive research detailing the preliminary cytotoxicity screening of Eupalinolide I on various cancer cell lines is currently limited in publicly accessible scientific literature. However, studies on a mixture containing this compound and on other closely related eupalinolide compounds provide significant insights into the potential anti-cancer activities of this class of sesquiterpene lactones. This guide, therefore, presents a comparative analysis based on available data for this compound's related compounds to offer a comprehensive technical overview for researchers, scientists, and drug development professionals.
A study on a complex designated F1012-2, which is a combination of this compound, Eupalinolide J, and Eupalinolide K, has demonstrated notable anti-cancer effects. This mixture was found to induce cell apoptosis and cell cycle arrest at the G2/M phase in MDA-MB-231 human breast cancer cells. The pro-apoptotic activity was associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway.[1] This finding suggests that this compound contributes to the cytotoxic effects observed with the F1012-2 complex.
To provide a broader context for the potential cytotoxicity of this compound, this report details the experimental findings for other well-studied eupalinolides, including Eupalinolide A, B, J, and O.
Comparative Cytotoxicity Data of Eupalinolides
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various eupalinolides across different cancer cell lines, offering a quantitative comparison of their cytotoxic potential.
| Eupalinolide | Cancer Cell Line | Exposure Time | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 3.74 ± 0.58 | [2] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 4.30 ± 0.39 | [2] | |
| PC-3 (Prostate Cancer) | Not Specified | Not Specified | [3][4] | |
| DU-145 (Prostate Cancer) | Not Specified | Not Specified | [3][4] | |
| U251 (Glioblastoma) | 24 h | Non-cytotoxic below 5 µM | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 24 h | Non-cytotoxic below 5 µM | [1] | |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 h | 10.34 | [5] |
| 48 h | 5.85 | [5] | ||
| 72 h | 3.57 | [5] | ||
| MDA-MB-453 (Triple-Negative Breast Cancer) | 24 h | 11.47 | [5] | |
| 48 h | 7.06 | [5] | ||
| 72 h | 3.03 | [5] | ||
| MDA-MB-468 (Breast Cancer) | Not Specified | Not Specified | [6] | |
| Eupalinolide A | MHCC97-L (Hepatocellular Carcinoma) | 48 h | Not Specified (Tested at 7, 14, 28 µM) | [7][8] |
| HCCLM3 (Hepatocellular Carcinoma) | 48 h | Not Specified (Tested at 7, 14, 28 µM) | [7][8] | |
| A549 (Non-Small Cell Lung Cancer) | Not Specified | Not Specified | [9][10] | |
| H1299 (Non-Small Cell Lung Cancer) | Not Specified | Not Specified | [9][10] | |
| Eupalinolide B | MiaPaCa-2 (Pancreatic Cancer) | Not Specified | Most pronounced effect compared to EA and EO | [11] |
| SMMC-7721 (Hepatocellular Carcinoma) | 48 h | Not Specified (Tested at 12, 24 µM) | [12] | |
| HCCLM3 (Hepatocellular Carcinoma) | 48 h | Not Specified (Tested at 12, 24 µM) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies of various eupalinolides are provided below to facilitate the design and replication of cytotoxicity screenings.
Cell Viability and Cytotoxicity Assays
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]
-
Treatment: Cells are treated with various concentrations of the eupalinolide compound for specified durations (e.g., 24, 48, 72 hours).[1][5]
-
MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[1]
Cell Counting Kit-8 (CCK8) Assay: This assay is also used to determine cell viability.
-
Treatment: Cells are treated with the test compound for the desired time.
-
CCK8 Reagent: CCK8 solution is added to each well and incubated.
-
Absorbance Reading: The absorbance is measured to quantify the number of viable cells.[7][8]
Apoptosis Assays
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the eupalinolide compound. Both adherent and floating cells are collected and washed with cold PBS.[13]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[13]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.[13]
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear morphology changes characteristic of apoptosis.
-
Cell Treatment and Fixation: Cells are treated with the compound and then fixed.
-
Staining: Cells are stained with DAPI solution.
-
Fluorescence Microscopy: The nuclear morphology is observed under a fluorescence microscope.[3]
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the eupalinolide for a specific time (e.g., 24 hours).
-
Fixation: Cells are harvested and fixed, typically with cold ethanol.
-
Staining: Cells are stained with a solution containing PI and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3][13]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction and Quantification: Following treatment, cells are lysed to extract total proteins. The protein concentration is determined using an assay like the BCA assay.[13]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.[13]
-
Detection: Protein bands are visualized using a chemiluminescence detection system.[13]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of eupalinolides are attributed to their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Eupalinolide A
Eupalinolide A has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by arresting the cell cycle at the G2/M phase. It also promotes both apoptosis and ferroptosis. The underlying mechanism involves the modulation of lipid metabolism through the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway.[9][10] In hepatocellular carcinoma cells, Eupalinolide A was found to induce autophagy via the ROS/ERK signaling pathway, while it did not significantly affect apoptosis or necroptosis.[7][8][14]
Signaling pathways of Eupalinolide A in cancer cells.
Eupalinolide J
Eupalinolide J has demonstrated significant anti-proliferative activity in prostate and triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest.[2][13] In prostate cancer cells, it causes cell cycle arrest at the G0/G1 phase, disrupts the mitochondrial membrane potential, and induces DNA damage responses.[3][4] In triple-negative breast cancer, Eupalinolide J suppresses the STAT3 signaling pathway by promoting the degradation of STAT3.[2] It has also been shown to inhibit cancer metastasis by promoting STAT3 ubiquitin-dependent degradation, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[1]
Mechanism of action of Eupalinolide J in cancer cells.
Eupalinolide O
In human triple-negative breast cancer cells, Eupalinolide O induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[5][15] It also causes cell cycle arrest at the G2/M phase, associated with decreased expression of cyclin B1 and cdc2.[6] The induction of apoptosis is caspase-dependent and involves the loss of mitochondrial membrane potential.[6]
Signaling pathways modulated by Eupalinolide O.
Eupalinolide B
Eupalinolide B has been shown to suppress pancreatic cancer by inducing ROS generation and potentially cuproptosis.[11] In hepatic carcinoma cells, it inhibits cell proliferation by inducing cell cycle arrest at the S phase and promoting ferroptosis mediated by endoplasmic reticulum (ER) stress and HO-1 activation.[12] The inhibition of migration by Eupalinolide B is linked to the activation of the ROS-ER-JNK signaling pathway.[12]
Mechanisms of Eupalinolide B in hepatic carcinoma.
Conclusion
While direct data on the cytotoxic screening of this compound is sparse, the available evidence from the F1012-2 complex and the detailed studies on related eupalinolides strongly suggest its potential as an anti-cancer agent. The comparative analysis of Eupalinolides A, B, J, and O reveals a class of compounds with potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. These compounds act through diverse and complex mechanisms, including the induction of apoptosis, autophagy, and ferroptosis, as well as cell cycle arrest, by modulating key signaling pathways such as Akt, STAT3, MAPK, and those related to oxidative and ER stress.
Further research is warranted to isolate and evaluate the individual cytotoxic activity and mechanism of action of this compound to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future investigations into this promising class of natural compounds.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eupalinolide I: Application Notes and Protocols for In Vitro Cell Culture Studies
Disclaimer: As of late 2025, specific in vitro studies and established protocols for Eupalinolide I as an isolated compound are limited in publicly available scientific literature. Its activity has been noted primarily as a component of a mixture with Eupalinolide J and K, referred to as F1012-2. The following application notes and protocols are therefore based on established methodologies for closely related Eupalinolide analogues, such as Eupalinolide A, J, and O, and should be adapted and optimized for specific cell lines and experimental conditions.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer and anti-inflammatory activities in preclinical studies.[1][2][3][4] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival.[5][6][7] This document provides a generalized protocol for investigating the in vitro effects of this compound on cancer cells, drawing from the established methodologies for its analogues.
Data Presentation
Quantitative data from in vitro experiments with this compound should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Cytotoxicity of Eupalinolide Analogues in Various Cancer Cell Lines (IC50 values in µM)
| Compound | MDA-MB-231 (Breast) | MDA-MB-453 (Breast) | A549 (Lung) | H1299 (Lung) | PC-3 (Prostate) | DU-145 (Prostate) |
| Eupalinolide O | 5.85 (48h)[1] | 7.06 (48h)[1] | - | - | - | - |
| Eupalinolide A | - | - | Reported Activity[2] | Reported Activity[2] | - | - |
| Eupalinolide J | - | - | - | - | Dose-dependent activity[8] | Dose-dependent activity[8] |
| Eupalinolide B | - | - | Potent Activity[4] | - | - | - |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The IC50 values are dependent on the duration of treatment. The data presented for Eupalinolide O is for a 48-hour treatment period.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.[1]
-
Harvest the cells (including the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of changes in protein expression in key signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, p38, STAT3, caspases, cyclins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Pathways and Workflows
Proposed Signaling Pathways for this compound
Based on the mechanisms of its analogues, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a logical workflow for the in vitro investigation of this compound.
Caption: A standard workflow for the in vitro assessment of this compound.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Application Notes and Protocols for Determining the Cytotoxicity of Eupalinolide I using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of natural products that has garnered significant interest in oncology for its potential cytotoxic and anti-cancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method to evaluate cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.
While specific data on this compound is limited, research on related eupalinolides, such as Eupalinolide O and J, has demonstrated their ability to induce apoptosis and inhibit cancer cell proliferation across various cell lines[1][2]. These compounds often modulate critical signaling pathways, including STAT3, Akt/p38 MAPK, and reactive oxygen species (ROS) generation, leading to cell cycle arrest and apoptosis[1][3][4][5]. This protocol is designed to be a robust starting point for the investigation of this compound's cytotoxic effects.
Data Presentation: Comparative Cytotoxicity of Eupalinolides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various eupalinolide compounds against different cancer cell lines, providing a comparative context for the potential efficacy of this compound.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | ||
| 72 | 3.57 | [1] | ||
| MDA-MB-453 (Triple-Negative Breast Cancer) | 24 | 11.47 | [1] | |
| 48 | 7.06 | [1] | ||
| 72 | 3.03 | [1] | ||
| Eupalinolide J | PC-3 (Prostate Cancer) | 72 | 2.89 ± 0.28 | [2] |
| DU-145 (Prostate Cancer) | 72 | 2.39 ± 0.17 | [2] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 3.74 ± 0.58 | [5] | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 4.30 ± 0.39 | [5] | |
| Eupalinolide A | A549 (Non-Small Cell Lung Cancer) | 48 | Not explicitly stated, but tested at 10, 20, 30 µM | [6] |
| H1299 (Non-Small Cell Lung Cancer) | 48 | Not explicitly stated, but tested at 10, 20, 30 µM | [6] | |
| MHCC97-L (Hepatocellular Carcinoma) | 48 | Not explicitly stated, but tested at 7, 14, 28 µM | [7] | |
| HCCLM3 (Hepatocellular Carcinoma) | 48 | Not explicitly stated, but tested at 7, 14, 28 µM | [7] |
Note: A complex of this compound, J, and K (F1012-2) has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells[4].
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a comprehensive guide for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents
-
This compound (of desired purity)
-
Selected cancer cell line(s) and appropriate complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency after 24 hours of incubation. A typical starting density is 5 x 10³ to 1 x 10⁴ cells per well. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A suggested starting range, based on related compounds, is 0.1, 1, 5, 10, 25, 50, and 100 µM. c. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of this compound) and a negative control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions. e. Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay: a. After the incubation period, carefully aspirate the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well. d. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals. e. After the incubation, carefully remove the MTT solution. f. Add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assessment of this compound.
Postulated Signaling Pathway of Eupalinolide-Induced Cytotoxicity
Based on the mechanisms of action of related eupalinolides, the following diagram illustrates a potential signaling pathway for this compound-induced cytotoxicity.
Caption: Postulated signaling cascade for this compound-induced apoptosis.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Eupalinolide I-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Several members of the Eupalinolide family, such as Eupalinolide A and O, have been shown to induce apoptosis in various cancer cell lines.[1][2][3][4][5] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, compounds that can modulate apoptosis are of significant interest in cancer drug discovery.
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptotic cell populations.[6] The assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[7][8][9]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells.[7][8] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
Data Presentation
The following table summarizes the pro-apoptotic effects of different Eupalinolide compounds in various cancer cell lines, as determined by flow cytometry. While specific data for this compound is not yet widely published, these results for related compounds can serve as a reference for designing experiments.
| Eupalinolide Derivative | Cell Line | Concentration | Incubation Time | Apoptotic Cells (%) | Reference |
| Eupalinolide A | A549 (Non-small cell lung cancer) | Not Specified | Not Specified | Increased from 1.79% to 47.29% | [1][3] |
| Eupalinolide A | H1299 (Non-small cell lung cancer) | Not Specified | Not Specified | Increased from 4.66% to 44.43% | [1][3] |
| Eupalinolide O | MDA-MB-468 (Triple-negative breast cancer) | 8 µM | 24 h | 65.01% | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (purity > 95%)
-
Cancer cell line of interest (e.g., A549, H1299, MDA-MB-468)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), pH 7.4[10]
-
Trypsin-EDTA or a gentle cell detachment solution (e.g., Accutase) for adherent cells[10]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
12 x 75-mm polypropylene (B1209903) round-bottom tubes[10]
Cell Culture and Treatment
-
Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours). A positive control for apoptosis, such as treatment with staurosporine, can also be included.[6]
Cell Staining with Annexin V-FITC and PI
-
For adherent cells:
-
Carefully collect the cell culture medium, which may contain detached apoptotic cells, into a 15-mL conical tube.[10]
-
Wash the adherent cells once with PBS.
-
Add a gentle cell detachment solution (e.g., Accutase) and incubate until the cells detach.[10]
-
Combine the detached cells with the previously collected medium.
-
-
For suspension cells:
-
Collect the cells directly into a conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cells twice with cold PBS.[6][8]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a 5-mL flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][9]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6][9]
-
Analyze the samples by flow cytometry within one hour, keeping the samples on ice.[11]
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Visualizations
Eupalinolide derivatives have been shown to induce apoptosis through various signaling pathways. While the specific pathway for this compound requires further investigation, the pathways for Eupalinolide A and O provide valuable insights.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Proposed signaling pathway for Eupalinolide A-induced apoptosis.[1][3]
Caption: Signaling pathway for Eupalinolide O-induced apoptosis.[2][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Cell damage during harvesting | Use a gentler cell detachment method; minimize centrifugation speed and time. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI concentrations. | |
| Low percentage of apoptotic cells | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| This compound is not potent in the chosen cell line | Test in a different cell line known to be sensitive to apoptosis-inducing agents. | |
| Poor separation between populations | Inadequate compensation | Use single-stained controls to properly set compensation. |
| Instrument settings not optimal | Adjust FSC, SSC, and fluorescence detector voltages. | |
| High percentage of necrotic cells (PI positive) | Treatment is cytotoxic rather than apoptotic | Use a lower concentration of this compound or a shorter incubation time. |
| Cells were not processed promptly | Analyze samples as soon as possible after staining.[11] |
Conclusion
This application note provides a comprehensive framework for the analysis of this compound-induced apoptosis using flow cytometry. The detailed protocol for Annexin V/PI staining, along with the data from related Eupalinolide compounds and potential signaling pathways, offers a solid starting point for researchers investigating the anti-cancer properties of this compound. Optimization of experimental conditions for specific cell lines and further elucidation of the molecular mechanisms will be crucial for advancing our understanding of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. ucl.ac.uk [ucl.ac.uk]
Application Notes: Unraveling the Molecular Impact of Eupalinolide I on Protein Expression via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of protein expression changes induced by Eupalinolide I treatment, with a focus on Western blot techniques. This compound, a sesquiterpene lactone, and its related compounds (Eupalinolide A, B, J, and O) have demonstrated significant anti-cancer properties by modulating key signaling pathways. This document outlines the affected proteins, presents a detailed protocol for their analysis, and visualizes the involved cellular mechanisms.
Data Presentation: Summary of Protein Expression Changes
The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after treatment with Eupalinolide compounds, as determined by Western blot analysis.
Table 1: Apoptosis-Related Protein Expression
| Protein | Cancer Type | Eupalinolide Variant | Observed Effect | Reference |
| Pro-Apoptotic Proteins | ||||
| Caspase-3 | Triple-Negative Breast Cancer (TNBC) | Eupalinolide O | Increased expression | [1][2] |
| Bax | Non-Small Cell Lung Cancer (NSCLC) | Eupalinolide A | Increased expression | [3] |
| Anti-Apoptotic Proteins | ||||
| Bcl-2 | Non-Small Cell Lung Cancer (NSCLC) | Eupalinolide A | Decreased expression | [3] |
| Proliferation Markers | ||||
| Ki-67 | Triple-Negative Breast Cancer (TNBC) | Eupalinolide O | Suppressed expression | [1] |
| c-Myc | Triple-Negative Breast Cancer (TNBC) | Eupalinolide O | Decreased expression | [1] |
Table 2: Cell Cycle Regulatory Protein Expression
| Protein | Cancer Type | Eupalinolide Variant | Observed Effect | Reference |
| G1 Phase Regulators | ||||
| CDK2 | Hepatocellular Carcinoma | Eupalinolide A | Downregulated | [4] |
| Hepatic Carcinoma | Eupalinolide B | Decreased expression | [5] | |
| CDK4 | Hepatocellular Carcinoma | Eupalinolide A | Downregulated | [4] |
| Cyclin D1 | Hepatocellular Carcinoma | Eupalinolide A | Downregulated | [4] |
| Cyclin E1 | Hepatocellular Carcinoma | Eupalinolide A | Downregulated | [4] |
| Hepatic Carcinoma | Eupalinolide B | Decreased expression | [5] | |
| G2/M Phase Regulators | ||||
| CDC25C | Non-Small Cell Lung Cancer (NSCLC) | Eupalinolide A | Decreased expression | [3] |
| Cyclin B1 | Non-Small Cell Lung Cancer (NSCLC) | Eupalinolide A | Decreased expression | [3] |
Table 3: Signaling Pathway-Related Protein Expression
| Protein | Pathway | Cancer Type | Eupalinolide Variant | Observed Effect | Reference |
| Akt/MAPK Pathway | |||||
| p-Akt | Akt/p38 MAPK | Triple-Negative Breast Cancer (TNBC) | Eupalinolide O | Decreased phosphorylation | [1] |
| p-p38 | Akt/p38 MAPK | Triple-Negative Breast Cancer (TNBC) | Eupalinolide O | Increased phosphorylation | [1][2] |
| p-ERK | Akt/p38 MAPK | Triple-Negative Breast Cancer (TNBC) | Eupalinolide O | Decreased phosphorylation | [1] |
| JNK | MAPK | Pancreatic Cancer | Eupalinolide B | Activation | [6] |
| STAT3 Pathway | |||||
| STAT3 | STAT3 | Triple-Negative Breast Cancer (TNBC) | Eupalinolide J | Suppressed expression, Promoted degradation | [7][8][9] |
| p-STAT3 | STAT3 | Triple-Negative Breast Cancer (TNBC) | Eupalinolide J | Suppressed expression | [7] |
| MMP-2 | STAT3 | Cancer Cell Lines | Eupalinolide J | Downregulated expression | [8][9] |
| MMP-9 | STAT3 | Cancer Cell Lines | Eupalinolide J | Downregulated expression | [8][9] |
| NF-κB Pathway | |||||
| p-IκBα | NF-κB | Raw264.7 cells | Eupalinolide B | Decreased phosphorylation | [10] |
| IκBα | NF-κB | Raw264.7 cells | Eupalinolide B | Increased levels | [10] |
| p-NF-κB p65 | NF-κB | Raw264.7 cells | Eupalinolide B | Decreased phosphorylation | [10] |
| NF-κB p65 | NF-κB | Raw264.7 cells | Eupalinolide B | Reduced nuclear translocation | [10] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound treatment on protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231 for TNBC, A549 for NSCLC) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration using lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
Visualizations
The following diagrams illustrate the key signaling pathways affected by Eupalinolide treatment and the general workflow for Western blot analysis.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eupalinolide I Xenograft Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Eupalinolides in Cancer Research
Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium lindleyanum. Several members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer activities in preclinical studies. These compounds have been shown to inhibit tumor growth by inducing apoptosis, cell cycle arrest, and autophagy, as well as inhibiting metastasis through the modulation of various signaling pathways. Given the structural similarities, it is hypothesized that Eupalinolide I may possess comparable anti-tumor properties.
Comparative In Vivo Efficacy of Eupalinolide Analogues
To provide a basis for study design, the following tables summarize the quantitative data from in vivo xenograft studies conducted with various Eupalinolide compounds.
Table 1: Summary of In Vivo Studies with Eupalinolide A
| Cancer Type | Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Non-small cell lung cancer | A549 | Xenograft | 25 mg/kg | Not Specified | >60% reduction in tumor weight and volume | [1][2] |
| Hepatocellular carcinoma | MHCC97-L, HCCLM3 | Xenograft | Not Specified | Not Specified | Significant inhibition of tumor growth | [3][4] |
Table 2: Summary of In Vivo Studies with Eupalinolide B
| Cancer Type | Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic cancer | PANC-1 | Nude mouse xenograft | Not Specified | Not Specified | Significantly slower tumor growth; reduced tumor volume and weight | [5] |
| Laryngeal cancer | TU212 | Xenograft | Not Specified | Not Specified | Significantly suppressed tumor growth and smaller tumor volume | [6] |
Table 3: Summary of In Vivo Studies with Eupalinolide J
| Cancer Type | Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Triple-negative breast cancer | MDA-MB-231-Luc | Not Specified | Not Specified | Not Specified | Good inhibitory effect on cancer cell metastasis | [7][8] |
Table 4: Summary of In Vivo Studies with Eupalinolide O
| Cancer Type | Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Triple-negative breast cancer | MDA-MB-231, MDA-MB-453 | Nude mouse xenograft | Low and High doses | 20 days | Significantly lower fluorescent intensity in high-dose group |
Proposed Experimental Protocol for this compound Xenograft Mouse Model
This protocol is a comprehensive, adaptable framework for evaluating the in vivo anti-tumor efficacy of this compound.
Cell Culture and Animal Models
-
Cell Lines: Select appropriate human cancer cell lines for the study. The choice should be based on the cancer type of interest and the in vitro sensitivity of the cells to this compound.
-
Animal Models: Immunocompromised mice, such as athymic nude mice (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, are recommended to prevent graft rejection. Mice should be 6-8 weeks old at the time of cell implantation.
Tumor Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous xenografts, mix the cell suspension with an equal volume of Matrigel to improve tumor take and growth.
-
Inject a total volume of 100-200 µL containing 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of each mouse.
Experimental Groups and Treatment
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., DMSO, PEG300) following the same schedule as the treatment group.
-
This compound Treatment Group(s): Administer this compound at various predetermined doses (e.g., low, medium, and high doses). The route of administration can be intraperitoneal (IP), intravenous (IV), or oral gavage (PO), depending on the compound's properties.
-
Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapy for the selected cancer type.
Monitoring and Data Collection
-
Measure tumor volume using calipers at least twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect tumor tissue and major organs for further analysis (e.g., histology, western blotting, immunohistochemistry).
Key Experimental Assays
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: To observe the morphology of the tumor tissue.
-
Immunohistochemistry (IHC): To detect the expression of key proteins related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific signaling pathways.
Western Blot Analysis
-
Analyze protein extracts from tumor tissues to quantify the expression of proteins involved in the signaling pathways modulated by Eupalinolide analogues, such as STAT3, Akt, p38, ERK, and AMPK/mTOR.[1]
In Vivo Imaging
-
For cell lines expressing a reporter gene (e.g., luciferase), in vivo bioluminescence imaging can be used to monitor tumor growth and metastasis non-invasively.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC/MS/MS Method for the Pharmacokinetic Analysis of Eupalinolide I
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Eupalinolide I in plasma samples. The protocol outlined below is based on established methods for analogous sesquiterpenoid lactones, such as Eupalinolide A and B, and provides a robust starting point for the pharmacokinetic analysis of this compound. The method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This approach offers high throughput and sensitivity, making it suitable for preclinical pharmacokinetic studies in drug development.
Introduction
This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. To facilitate the preclinical development of this compound, a reliable and validated bioanalytical method is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for the determination of this compound in plasma using LC/MS/MS, a technique widely recognized for its high sensitivity and specificity in quantifying small molecules in complex biological matrices. The methodology presented here is adapted from a validated method for the simultaneous determination of Eupalinolide A and B in rat plasma.[1]
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples, such as Lysionotin)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (LC/MS grade)
-
Ultrapure Water
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the chosen internal standard in methanol.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration suitable for addition to samples (e.g., 100 ng/mL).
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC/MS/MS analysis.
LC/MS/MS Conditions
The following conditions are based on the analysis of Eupalinolide A and B and should be optimized for this compound.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Methanol |
| Gradient | Isocratic elution with 45:55 (v/v) A:B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Autosampler Temp | 4°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and a suitable IS. The protonated molecule [M+H]⁺ should be selected as the precursor ion, and the most abundant product ions should be used for quantification and confirmation. |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range appropriate for the expected in-vivo concentrations should be established. For similar compounds, a range of 1-1000 ng/mL has been reported.[1]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).[1]
-
Recovery: The extraction recovery of this compound and the IS from the biological matrix should be determined. High and consistent recovery is desirable. For similar compounds, recoveries above 88% have been achieved.[1]
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be assessed to ensure that there is no significant ion suppression or enhancement.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Pharmacokinetic Study Design
A typical preclinical pharmacokinetic study in rodents would involve the following steps:
-
Animal Dosing: Administer this compound to a cohort of animals (e.g., Sprague-Dawley rats) via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples using the validated LC/MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
Data Presentation
The quantitative data from the pharmacokinetic study should be summarized in a clear and concise manner.
Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)
| Parameter | Mean ± SD (n=6) |
| Cmax (ng/mL) | Data to be generated |
| Tmax (h) | Data to be generated |
| AUC(0-t) (ng·h/mL) | Data to be generated |
| AUC(0-inf) (ng·h/mL) | Data to be generated |
| t1/2 (h) | Data to be generated |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated in relation to the pharmacodynamic effects of this compound.
Caption: Experimental workflow for the LC/MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Conclusion
This application note provides a comprehensive framework for the development and validation of an LC/MS/MS method for the pharmacokinetic analysis of this compound. The described protocol, based on established methods for similar compounds, offers a sensitive, selective, and high-throughput approach for quantifying this compound in plasma. Successful implementation and validation of this method will be crucial for advancing the preclinical development of this promising natural product.
References
Application Notes and Protocols for Preparing Eupalinolide I Stock Solutions in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide I is a naturally occurring sesquiterpene lactone isolated from Eupatorium lindleyanum. Like other members of the Eupalinolide family, it has demonstrated potential as an anti-cancer agent, notably by inhibiting the viability of breast cancer cells[1]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays designed to investigate its biological activity. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
Due to the limited availability of specific physicochemical data for this compound, the following table includes data extrapolated from closely related Eupalinolide analogues, such as Eupalinolide A. Researchers should consider this as a guideline and perform their own validation.
| Property | Value | Source/Analogue |
| Molecular Formula | C24H30O9 | Eupalinolide A[2][3] |
| Molecular Weight | 462.5 g/mol | Eupalinolide A[2][3] |
| Appearance | Solid | Eupalinolide K[4] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Eupalinolide A & K[2][4] |
| Solubility in DMSO | ≥ 30 mg/mL | Eupalinolide A[3] |
| Storage (Solid) | -20°C for up to 3 years | Eupalinolide A & I[2][5] |
| Storage (in Solvent) | -80°C for up to 1 year | Eupalinolide A & I[2][5] |
Experimental Protocols
1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM)
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound[6].
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired concentration and the mass of this compound, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 462.5 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 462.5 g/mol )) * 1,000,000 µL/L ≈ 216.2 µL
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be necessary to facilitate dissolution[2][4]. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to one year)[2][5]. For short-term storage (up to one month), -20°C can be used[4][6].
3. Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Dilution: Prepare intermediate or final working solutions by diluting the primary stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.
-
Application: Add the final working solution to the cell cultures as per the experimental design. It is recommended to prepare working solutions fresh for each experiment[6].
Visualizations
Caption: Workflow for Preparing this compound Stock and Working Solutions.
Caption: Hypothetical Signaling Pathway Targeted by this compound.
References
Eupalinolide I in Combination with Cisplatin: Application Notes and Protocols for Lung Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I, a sesquiterpene lactone, has emerged as a compound of interest in oncology research. While direct studies on the combination of this compound and the widely-used chemotherapeutic agent cisplatin (B142131) in lung cancer are not yet available in published literature, research on analogous compounds such as Eupalinolide A and J suggests potential for synergistic anti-cancer effects. Eupalinolide A has been shown to inhibit proliferation, arrest the cell cycle, and induce apoptosis in non-small cell lung cancer (NSCLC) cells.[1][2] Cisplatin, a cornerstone of lung cancer treatment, exerts its cytotoxic effects primarily by inducing DNA damage, which can lead to cell cycle arrest and apoptosis.[3][4][5][6]
This document provides detailed application notes and experimental protocols to guide research into the potential synergistic effects of this compound and cisplatin on lung cancer cells. The methodologies are based on established protocols from studies on similar compounds and combination therapies.
Data Presentation: Anticipated Outcomes
Quantitative data from the described experiments can be summarized to evaluate the synergistic potential of this compound and cisplatin. The following tables provide a template for organizing and presenting expected results.
Table 1: Cell Viability (IC50 Values) in A549 Lung Cancer Cells
| Treatment | IC50 (µM) |
| This compound | Expected value |
| Cisplatin | Expected value |
| This compound + Cisplatin (Combination) | Expected lower value indicating synergy |
Table 2: Apoptosis Rate in A549 Lung Cancer Cells (Flow Cytometry)
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | Baseline value |
| This compound | Increased value |
| Cisplatin | Increased value |
| This compound + Cisplatin (Combination) | Significantly increased value indicating synergy |
Table 3: Cell Cycle Distribution in A549 Lung Cancer Cells (Flow Cytometry)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | Baseline distribution | Baseline distribution | Baseline distribution |
| This compound | Expected change (e.g., increase in G2/M) | Expected change | Expected change |
| Cisplatin | Expected change (e.g., increase in S or G2/M) | Expected change | Expected change |
| This compound + Cisplatin (Combination) | Potentiated cell cycle arrest | Potentiated cell cycle arrest | Potentiated cell cycle arrest |
Experimental Protocols
Cell Culture
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and cisplatin, both individually and in combination.
-
Procedure:
-
Seed A549 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. To determine if the combination is synergistic, additive, or antagonistic, the Combination Index (CI) can be calculated using CalcuSyn software or similar tools. A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound, cisplatin, or the combination at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the treatments on cell cycle progression.
-
Procedure:
-
Treat A549 cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the observed effects, particularly on proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat A549 cells with this compound, cisplatin, or the combination for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. Relevant primary antibodies may include those against:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin B1, CDC25C, p21.
-
Signaling Pathways: p-STAT3, STAT3, p-Akt, Akt.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for investigating the combined effects of this compound and cisplatin.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle-dependent potentiation of cisplatin by UCN-01 in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ER stress and autophagy are involved in the apoptosis induced by cisplatin in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest [pubmed.ncbi.nlm.nih.gov]
Assessing Eupalinolide I Effects on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone that, as a component of the F1012-2 complex, is understood to play a role in cell cycle arrest. While direct studies on this compound are limited, research on the F1012-2 complex, which also contains Eupalinolide J and Eupalinolide K, has demonstrated significant anti-proliferative effects by inducing cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[1] This document provides a detailed overview of the methodologies and protocols to assess the effects of this compound on cell cycle progression, drawing from established studies on related Eupalinolides and the F1012-2 complex.
Data Presentation
The following tables summarize quantitative data from studies on various Eupalinolides, providing a comparative context for investigating this compound.
Table 1: Effects of Eupalinolides on Cell Cycle Distribution
| Eupalinolide | Cell Line | Concentration | Treatment Time | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Eupalinolide A | MHCC97-L | 14 µM | 48 h | Increased | Not specified | Not specified | [2] |
| MHCC97-L | 28 µM | 48 h | Significantly Increased | Not specified | Not specified | [2] | |
| HCCLM3 | 14 µM | 48 h | Increased | Not specified | Not specified | [2] | |
| HCCLM3 | 28 µM | 48 h | Significantly Increased | Not specified | Not specified | [2] | |
| A549 | Not Specified | 24 h | From 2.91% to 21.99% (G2) | Not specified | Increased | [3] | |
| H1299 | Not Specified | 24 h | From 8.22% to 18.91% (G2) | Not specified | Increased | [3] | |
| Eupalinolide B | SMMC-7721 | 12 µM | 48 h | Not specified | Significantly Increased | Not specified | [4] |
| SMMC-7721 | 24 µM | 48 h | Not specified | Significantly Increased | Not specified | [4] | |
| HCCLM3 | 12 µM | 48 h | Not specified | Significantly Increased | Not specified | [4] | |
| HCCLM3 | 24 µM | 48 h | Not specified | Significantly Increased | Not specified | [4] | |
| Eupalinolide J | PC-3 | Not Specified | 24 h | Arrest at G0/G1 | Not specified | Not specified | [5][6] |
| DU-145 | Not Specified | 24 h | Arrest at G0/G1 | Not specified | Not specified | [6] | |
| TNBC cells | Not Specified | Not Specified | Not specified | Not specified | Arrest at G2/M | [7] | |
| Eupalinolide O | MDA-MB-468 | Not Specified | Not Specified | Not specified | Not specified | Arrest at G2/M | [4] |
| F1012-2 Complex | MDA-MB-231 | Not Specified | Not Specified | Not specified | Not specified | Arrest at G2/M | [1] |
Table 2: Effects of Eupalinolides on Cell Cycle Regulatory Proteins
| Eupalinolide | Cell Line | Target Protein | Effect | Reference |
| Eupalinolide A | MHCC97-L, HCCLM3 | CDK2, CDK4, Cyclin D1, Cyclin E1 | Downregulation | [2] |
| A549, H1299 | CDC25C, Cyclin B1 | Downregulation | [3] | |
| Eupalinolide B | SMMC-7721, HCCLM3 | CDK2, Cyclin E1 | Downregulation | [4] |
| Eupalinolide J | TNBC cells | Cyclin B1, c-Myc | Downregulation | [7] |
| Eupalinolide O | MDA-MB-468 | cdc2, Cyclin B1 | Downregulation | [4] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MDA-MB-231 for breast cancer, A549 for non-small cell lung cancer, PC-3 for prostate cancer).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution with the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software (e.g., ModFit LT).
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., CDK2, CDK4, Cyclin D1, Cyclin E1, Cyclin B1, cdc2, CDC25C) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways in cell cycle arrest.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Cellular Localization of Eupalinolide I via Immunofluorescence Staining
Application Notes
Eupalinolide I is a sesquiterpene lactone with potential therapeutic applications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and identifying its molecular targets. Direct visualization of small molecules like this compound using traditional immunofluorescence is challenging due to the difficulty in raising specific antibodies against such small molecules and the potential for the antibody to alter the molecule's distribution.
A more feasible and common approach is to use immunofluorescence to visualize the subcellular localization of its potential protein targets. Changes in the localization of these target proteins upon treatment with this compound can provide strong indirect evidence of the compound's sites of action. This document provides a protocol for the immunofluorescence staining of key protein targets that are known to be modulated by other Eupalinolide derivatives and are likely to be relevant for this compound.
Based on studies of related compounds such as Eupalinolide A, B, J, and O, potential signaling pathways and protein targets for investigation include the STAT3, Akt/p38 MAPK, and AMPK/mTOR signaling pathways.[1][2][3][4][5][6][7][8] For instance, Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3, thereby inhibiting cancer cell metastasis.[4][7][8] Therefore, observing changes in STAT3 localization (e.g., nuclear vs. cytoplasmic) after this compound treatment would be a valuable line of investigation.
The following protocols and data provide a framework for researchers to investigate the cellular localization of this compound's effects through immunofluorescence of its putative protein targets.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various Eupalinolide compounds, which can serve as a reference for expected outcomes when studying this compound.
Table 1: Effects of Eupalinolide A (EA) on NSCLC Cells [3][5]
| Cell Line | Treatment | G2/M Phase Arrest | Total Apoptotic Rate | ROS Production (fold increase) | SCD1 Expression Reduction |
| A549 | EA | 2.91% to 21.99% | 1.79% to 47.29% | 2.46 | 34% |
| H1299 | EA | 8.22% to 18.91% | 4.66% to 44.43% | 1.32 | 48% |
Table 2: Effects of Eupalinolide O (EO) on TNBC Cells [1]
| Cell Line | Treatment | Effect |
| TNBC cells | EO | Inhibition of cell viability and proliferation |
| TNBC cells | EO | Induction of apoptosis |
| TNBC cells | EO | Decreased mitochondrial membrane potential |
| TNBC cells | EO | Elevated caspase-3 activity and ROS content |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for STAT3 Cellular Localization
This protocol describes the immunofluorescent staining of STAT3 in cells treated with this compound to observe any changes in its subcellular localization.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, A549)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-STAT3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the desired time period. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-STAT3 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images of the STAT3 (e.g., green channel) and nuclear (blue channel) signals.
Visualizations
Signaling Pathway Diagrams
Caption: Putative signaling pathways affected by Eupalinolide derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - ProQuest [proquest.com]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eupalinolide I In Vitro Experimentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Eupalinolide I in in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. While research on this compound is ongoing, related compounds in the Eupalinolide family have been shown to exhibit anti-cancer and anti-inflammatory effects.[1][2][3] The mechanisms of action for various Eupalinolides involve the modulation of key cellular signaling pathways, including STAT3, Akt/p38 MAPK, and AMPK/mTOR, often leading to the induction of apoptosis (programmed cell death) and autophagy in cancer cells.[4][5]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
This compound is a lipophilic compound with low aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[6][7] Based on data from similar Eupalinolide compounds, solubility in DMSO is expected to be in the range of 50-100 mg/mL.[1][6][7]
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue with hydrophobic compounds, often referred to as "crashing out." This occurs because the compound's solubility dramatically decreases as the concentration of the organic solvent (DMSO) is reduced.
To prevent this, it is crucial to:
-
Use a proper dilution technique: Add the this compound DMSO stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing. This helps to ensure rapid and even dispersion.[8][9]
-
Perform serial dilutions: Instead of adding a highly concentrated stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first.[8][9]
-
Control the final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, and certainly not exceeding 0.5%, to avoid cellular toxicity and to minimize the risk of precipitation.[8]
Q4: Even after following the correct procedure, I sometimes see a precipitate form in my culture plates after a few hours of incubation. What could be the cause?
Delayed precipitation can occur due to several factors:
-
Temperature shifts: Moving media between cold storage and a 37°C incubator can affect the solubility of some compounds.[10]
-
Interactions with media components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes.[8][10]
-
pH instability: Changes in the pH of the medium during incubation can alter the solubility of the compound.[10]
If you encounter delayed precipitation, consider aliquoting your this compound-containing media into single-use volumes to minimize temperature fluctuations. If the problem persists, you may need to evaluate the compatibility of this compound with your specific cell culture medium formulation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in polarity when adding DMSO stock to aqueous media. | Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[8][9] |
| High Final Concentration: The intended experimental concentration exceeds the solubility limit of this compound in the culture medium. | Lower the target concentration and perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.[8] | |
| High DMSO Concentration: The final concentration of DMSO in the media is too high, which can be toxic to cells and still lead to precipitation upon dilution. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.[8] | |
| Delayed Precipitation | Temperature Fluctuations: Repeated warming and cooling of the media containing this compound. | Aliquot the prepared this compound-containing media into smaller, single-use volumes to avoid repeated temperature changes. |
| Interaction with Media Components: this compound may be forming insoluble complexes with components in the cell culture medium. | If possible, try a different basal media formulation. You can also perform a solubility test in different media to identify the most suitable one. | |
| pH Shift: The pH of the culture medium may be changing over time, affecting the solubility of this compound. | Ensure your incubator's CO2 levels are stable and the media is properly buffered. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for in vitro experiments, designed to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the required amount of this compound powder to prepare your desired volume and concentration of stock solution.
-
Aseptically add the calculated amount of this compound to a sterile tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add the required volume of pre-warmed medium.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the calculated volume of the 10 mM stock solution drop-by-drop.[9] This gradual addition is key to preventing solvent shock.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Note: Always include a vehicle control (DMSO at the same final concentration as your experimental samples) in your experiments to account for any effects of the solvent on the cells.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general workflow for its in vitro application, created using the DOT language.
References
- 1. Eupalinolide A | HSP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eupalinolide B | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
Eupalinolide I stability issues in cell culture media
Welcome to the technical support center for eupalinolide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a sesquiterpente lactone, a class of naturally occurring compounds found in plants of the Asteraceae family.[1] While the direct targets of this compound are still under investigation, related eupalinolides have been shown to impact various signaling pathways involved in cancer progression. For instance, eupalinolide J has been reported to inhibit the STAT3 signaling pathway, and a complex containing this compound, J, and K was found to inhibit the Akt pathway.[2][3][4] Other related compounds like eupalinolide A, B, and O have been shown to induce the generation of Reactive Oxygen Species (ROS) and affect pathways such as ERK, Akt/p38 MAPK, and AMPK/mTOR.[5][6][7]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Inconsistent results are a common challenge in cell-based assays and can often be attributed to compound stability.[8] If this compound degrades in the cell culture medium over the course of the experiment, the effective concentration exposed to the cells will decrease, leading to variability in the observed biological effects. It is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of compounds like this compound in cell culture media. These include the pH and temperature of the medium, as standard culture conditions (pH 7.2-7.4, 37°C) can accelerate degradation of susceptible molecules.[9] Components of the media, such as serum, can contain enzymes that may metabolize the compound.[8] Additionally, the presence of reducing agents and exposure to light can also contribute to degradation.
Q4: How can I assess the stability of this compound in my cell culture medium?
The most reliable method to assess the stability of this compound is through a time-course study using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your specific cell culture medium at 37°C and quantifying its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[10]
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
-
Possible Cause: this compound may be degrading in the cell culture medium during the experiment. Sesquiterpene lactones can be susceptible to hydrolysis, especially at physiological pH and temperature.[9]
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct an HPLC or LC-MS based stability assay to quantify the concentration of this compound over the duration of your experiment.
-
Replenish the Compound: If degradation is confirmed, consider replenishing the compound by performing partial or full media changes at regular intervals.[10]
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions of this compound for each experiment to avoid degradation during storage.
-
Issue 2: Higher-Than-Expected Cytotoxicity
-
Possible Cause: A degradation product of this compound might be more cytotoxic than the parent compound.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use LC-MS to analyze the cell culture medium for the presence of potential degradation products.
-
Test Supernatant Cytotoxicity: Incubate this compound in the medium for the duration of your experiment, remove the cells, and then test the cytotoxicity of the "pre-incubated" medium on fresh cells.
-
Reduce Incubation Time: If possible, shorten the duration of the cell-based assay to minimize the formation of toxic degradants.
-
Issue 3: Poor Reproducibility Between Experiments
-
Possible Cause: Variability in experimental conditions or procedures can lead to inconsistent stability and, consequently, irreproducible results.
-
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure consistency in the preparation of your cell culture medium, including the source and lot of serum and other supplements.
-
Control Incubation Conditions: Maintain a stable temperature and CO₂ environment in your incubator.
-
Consistent Cell Seeding: Use a consistent cell seeding density, as high cell numbers can increase the metabolic degradation of the compound.[10]
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Description | Potential Impact on this compound |
| pH | The pH of the cell culture medium, typically 7.2-7.4. | Sesquiterpene lactones can be unstable at neutral to alkaline pH, potentially leading to hydrolysis of the lactone ring.[9] |
| Temperature | Standard cell culture incubation temperature is 37°C. | Higher temperatures can accelerate the rate of chemical degradation.[11] |
| Media Components | Serum (e.g., FBS) contains enzymes; other components like amino acids and vitamins. | Serum esterases may metabolize this compound. Other components could potentially react with the compound.[8] |
| Light | Exposure to ambient or incubator light. | Light can cause photodegradation of sensitive compounds. |
| Oxygen | Dissolved oxygen in the culture medium. | The presence of oxygen can lead to oxidative degradation. |
Table 2: Analytical Methods for this compound Stability Assessment
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separates the compound from media components based on polarity, with detection by UV absorbance. | Widely available, robust, and provides quantitative data. | May lack the sensitivity and specificity for detecting low-level degradants. |
| LC-MS/MS | Combines the separation power of HPLC with the mass-selective detection of mass spectrometry. | Highly sensitive and specific, allowing for the identification of degradation products. | Requires more specialized equipment and expertise. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound in Cell Culture Medium
This protocol provides a general method to evaluate the chemical stability of this compound under standard cell culture conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spiking into Medium: Warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be processed immediately. Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection and Processing: At each designated time point, remove a sample and immediately stop any further degradation. This can be done by freezing at -80°C or by immediate protein precipitation. For protein precipitation, add 3 volumes of cold acetonitrile or methanol to the sample, vortex vigorously, and centrifuge at high speed to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC method to quantify the peak area of the parent this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Potential signaling pathways affected by eupalinolide analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eupalinolide I Concentration for Apoptosis Induction
Welcome to the technical support center for researchers utilizing Eupalinolide I to induce apoptosis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental protocols and overcome common challenges.
Note on this compound: Published research on this compound is often in the context of a mixture with Eupalinolide J and K, known as F1012-2.[1] Therefore, this guide supplements available information with data from closely related and well-studied Eupalinolide analogues (A, B, J, and O) to provide a comprehensive reference for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The optimal concentration of this compound is cell-line dependent. Based on studies of its analogues, a starting range of 1 µM to 30 µM is recommended for initial screening experiments.[2][3] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times of 24, 48, and 72 hours are commonly used to assess the effects of Eupalinolides on cell viability and apoptosis.[4] Time-course experiments are recommended to identify the optimal duration for observing apoptotic events in your cell model.
Q3: My cells are not showing signs of apoptosis after treatment. What could be the issue?
A3: Several factors could contribute to a lack of apoptotic induction. Consider the following troubleshooting steps:
-
Concentration: The concentration of this compound may be too low. Perform a dose-response study to determine the effective concentration for your cell line.
-
Incubation Time: The incubation period may be too short. Extend the treatment time to 48 or 72 hours.
-
Cell Line Resistance: Some cell lines may be resistant to Eupalinolide-induced apoptosis.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to maintain its bioactivity.
Q4: I am observing high levels of necrosis instead of apoptosis. How can I minimize this?
A4: High concentrations of this compound can lead to necrosis. To favor apoptosis, consider the following:
-
Lower Concentrations: Use concentrations at or slightly above the IC50 value determined for your cell line.
-
Shorter Incubation Times: Very long exposure times can lead to secondary necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cell death observed | Concentration is too low. | Perform a dose-response curve to find the optimal concentration. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| Cell line is resistant. | Consider using a different cell line or a combination therapy approach. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells. |
| Uneven drug distribution. | Mix the plate gently after adding this compound. | |
| Discrepancy between viability and apoptosis assays | Different assay sensitivities. | Use multiple, complementary assays to confirm apoptosis (e.g., Annexin V-FITC/PI and caspase activity). |
| Cell cycle arrest without apoptosis. | Analyze the cell cycle distribution using flow cytometry. |
Quantitative Data Summary
The following tables summarize the effective concentrations of various Eupalinolide analogues in different cancer cell lines. This data can serve as a valuable reference for designing your experiments with this compound.
Table 1: IC50 Values of Eupalinolide Analogues in Various Cancer Cell Lines
| Eupalinolide Analogue | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Eupalinolide O | MDA-MB-231 | 24 | 10.34 |
| 48 | 5.85 | ||
| 72 | 3.57 | ||
| MDA-MB-453 | 24 | 11.47 | |
| 48 | 7.06 | ||
| 72 | 3.03 | ||
| Eupalinolide J | PC-3 | 72 | 2.89 ± 0.28 |
| DU-145 | 72 | 2.39 ± 0.17 |
Data compiled from studies on Eupalinolide O and J.[2][4]
Table 2: Effective Concentrations of Eupalinolide Analogues for Apoptosis Induction
| Eupalinolide Analogue | Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | 5, 10 | 48 | Significant increase in apoptotic cells |
| Eupalinolide A | A549 | 10, 20, 30 | 48 | Concentration-dependent increase in apoptosis |
| H1299 | 10, 20, 30 | 48 | Concentration-dependent increase in apoptosis |
Data compiled from studies on Eupalinolide O and A.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[2][3]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-20 µM) for the desired incubation periods (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.[2]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 500 µL of 1x binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI).[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Western Blotting
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Eupalinolide analogues have been shown to induce apoptosis through various signaling pathways. The diagrams below illustrate some of the key pathways that may be relevant for this compound.
Caption: Eupalinolide O-induced apoptotic signaling pathway.
Caption: Eupalinolide A-induced cell death pathways.
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
troubleshooting inconsistent results in Eupalinolide I experiments
Welcome to the technical support center for Eupalinolide I experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Question 1: Why am I observing significant variations in the IC50 value of this compound across different cancer cell lines?
Answer:
Inconsistent IC50 values for this compound across different cell lines are expected due to inherent biological differences. Several factors contribute to this variability:
-
Differential Expression of Target Proteins: The primary molecular targets of this compound, such as STAT3 and components of the Akt and MAPK pathways, are expressed at varying levels in different cancer cell lines.[1][2][3] A cell line with higher expression of a key survival protein that is inhibited by this compound may show greater sensitivity (lower IC50).
-
Genetic and Phenotypic Diversity: Cancer cell lines, even from the same tissue of origin, possess unique genetic mutations and phenotypic characteristics that influence drug response.[4]
-
Cellular Uptake and Efflux: The efficiency of this compound uptake and the activity of drug efflux pumps can vary significantly between cell lines, altering the intracellular concentration of the compound.
-
Proliferation Rate: The rate at which cells divide can impact the apparent cytotoxicity of a compound. Faster-growing cells may exhibit increased sensitivity to drugs that interfere with cell cycle progression.
To ensure consistency within your own experiments, it is crucial to standardize your protocol, including cell seeding density, treatment duration, and the specific viability assay used.[5][6]
Question 2: My cell viability assay results (MTT/CCK8) are not reproducible. What are the potential causes?
Answer:
Lack of reproducibility in cell viability assays is a common issue. Here are several factors to investigate:
-
Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media.[7] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to inaccurate concentrations. Also, consider the stability of the compound in your experimental conditions.[7]
-
Inconsistent Seeding Density: The initial number of cells seeded per well must be consistent across all plates and experiments. Variations in cell density can significantly affect the final readout of the assay.
-
Variable Incubation Times: Adhere strictly to the predetermined incubation times for both drug treatment and the viability reagent (e.g., MTT, CCK8).[8]
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., by directly reducing the tetrazolium salt in an MTT assay).[7] If you suspect this, consider using an alternative viability assay that relies on a different principle (e.g., an ATP-based assay).
-
Pipetting Errors: Inaccurate pipetting, especially of the compound or the viability reagent, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Question 3: I am not observing the expected induction of apoptosis after this compound treatment. What could be wrong?
Answer:
If this compound is not inducing apoptosis as expected, consider the following possibilities:
-
Sub-optimal Concentration or Treatment Duration: The concentration of this compound and the duration of treatment may not be sufficient to trigger apoptosis in your specific cell line. Refer to published data for effective concentration ranges and treatment times, or perform a dose-response and time-course experiment to determine the optimal conditions.[3][5]
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis due to the upregulation of anti-apoptotic proteins or defects in the apoptotic machinery.
-
Incorrect Apoptosis Assay Protocol: Ensure you are correctly performing the apoptosis assay (e.g., Annexin V/PI staining). Check the expiration dates of reagents and follow the manufacturer's protocol carefully.[9][10][11] For example, harvesting both adherent and floating cells is crucial for an accurate assessment of apoptosis.[5]
-
Alternative Cell Death Mechanisms: this compound may be inducing other forms of cell death in your chosen cell line, such as autophagy or necrosis.[12][13] Consider investigating markers for these alternative pathways.
Question 4: The protein expression levels of my target (e.g., p-STAT3, Akt) are inconsistent in Western Blots after this compound treatment. How can I troubleshoot this?
Answer:
Inconsistent Western Blot results can be frustrating. Here are some common causes and solutions:
-
Variable Drug Treatment: Ensure consistent application of this compound in terms of concentration, volume, and incubation time.
-
Protein Extraction and Quantification: The protein extraction method should be robust and reproducible. Inaccurate protein quantification is a major source of error. Always perform a reliable protein assay (e.g., BCA assay) and load equal amounts of protein in each lane.[5]
-
Loading and Transfer Issues: Uneven loading of samples or inefficient protein transfer from the gel to the membrane will lead to inconsistent band intensities. Use a loading control (e.g., β-actin, GAPDH) to normalize for any such variations.
-
Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical. Use antibodies at the recommended dilution and ensure they are stored correctly. It may be necessary to optimize antibody concentrations and incubation times.[14]
-
Detection Reagent: Ensure the chemiluminescent or fluorescent detection reagents are not expired and are used according to the manufacturer's instructions.[15][16]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various Eupalinolides in different cancer cell lines. This data highlights the cell-line-specific efficacy of these compounds.
| Eupalinolide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupalinolide A | A549 | Non-small cell lung cancer | ~10-30 | [17] |
| Eupalinolide A | H1299 | Non-small cell lung cancer | ~10-30 | [17] |
| Eupalinolide A | MHCC97-L | Hepatocellular carcinoma | ~10 | [12] |
| Eupalinolide A | HCCLM3 | Hepatocellular carcinoma | ~10 | [12] |
| Eupalinolide B | MiaPaCa-2 | Pancreatic cancer | Most potent among A, B, and O | [18] |
| Eupalinolide J | MDA-MB-231 | Triple-negative breast cancer | < 5 (non-cytotoxic) | [19] |
| Eupalinolide J | U251 | Glioblastoma | < 5 (non-cytotoxic) | [19] |
| Eupalinolide O | MDA-MB-231 | Triple-negative breast cancer | 1-20 | [3] |
| Eupalinolide O | MDA-MB-453 | Triple-negative breast cancer | 1-20 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to promote standardization and reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[3][17]
-
Treatment: Treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[5][8]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells with cold PBS.[5][10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9][11]
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.[9][20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10][21]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein at the recommended dilution overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16]
Visualizations
The following diagrams illustrate key signaling pathways affected by Eupalinolides and a general experimental workflow.
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.
Caption: General workflow for in vitro this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nacalai.com [nacalai.com]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. img.abclonal.com [img.abclonal.com]
- 17. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. Western blot [protocols.io]
potential off-target effects of Eupalinolide I in non-cancerous cells
Disclaimer: Direct experimental data on the off-target effects of isolated Eupalinolide I in non-cancerous cells is limited in current scientific literature. The information provided in this technical support center is primarily based on studies of structurally related Eupalinolide analogues (A, B, J, and O) and a mixture known as F1012-2, which contains this compound, J, and K. Researchers should use this information as a guide and conduct their own specific assessments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound on non-cancerous cell lines?
Q2: Are there any known off-target signaling pathways affected by this compound in non-cancerous cells?
A2: Research on F1012-2, a mixture containing this compound, has shown inhibition of the Akt signaling pathway and activation of the p38 pathway in breast cancer cells.[5] It is plausible that this compound could have similar effects in non-cancerous cells, potentially influencing pathways related to cell survival, proliferation, and stress responses. However, specific pathway analysis in non-cancerous cells is required for confirmation.
Q3: What are the potential mechanisms of off-target effects for Eupalinolide compounds?
A3: Based on studies of its analogues, potential off-target mechanisms could involve the modulation of reactive oxygen species (ROS) generation and interaction with key signaling proteins. For example, Eupalinolide O's effects are linked to ROS generation and the Akt/p38 MAPK pathway.[2] Eupalinolide J has been shown to promote the degradation of STAT3.[6] These pathways are ubiquitous in both cancerous and non-cancerous cells, so any "off-target" effects would likely be mediated through them.
Q4: Is there any in vivo toxicity data available for this compound?
A4: An acute toxicity experiment conducted with the F1012-2 mixture, which includes this compound, showed no obvious symptoms of poisoning in vivo.[7] This suggests a potentially favorable safety profile, but further toxicological studies on isolated this compound are necessary to establish its safety.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in a non-cancerous control cell line.
-
Possible Cause 1: Cell line sensitivity. Some non-cancerous cell lines may be inherently more sensitive to sesquiterpene lactones.
-
Troubleshooting Step: Test a panel of different non-cancerous cell lines from various tissues to assess differential sensitivity.
-
-
Possible Cause 2: Incorrect dosage. The concentration of this compound being used may be too high for the specific non-cancerous cell line.
-
Troubleshooting Step: Perform a dose-response curve starting from a very low concentration to determine the non-toxic concentration range for your specific control cells.
-
-
Possible Cause 3: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.
-
Troubleshooting Step: Run a solvent control experiment with the same concentration of the solvent used in your this compound experiments.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Compound stability. this compound may be unstable under certain experimental conditions (e.g., prolonged incubation, light exposure).
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and protect it from light.
-
-
Possible Cause 2: Cell passage number. High passage numbers of cell lines can lead to phenotypic and genotypic drift, affecting their response to compounds.
-
Troubleshooting Step: Use low-passage number cells for all experiments and maintain a consistent passage number across replicates.
-
-
Possible Cause 3: Assay variability. The specific cytotoxicity assay being used (e.g., MTT, XTT, LDH) may have inherent variability.
-
Troubleshooting Step: Ensure proper mixing of reagents and consistent incubation times. Consider using a secondary, complementary cytotoxicity assay to validate your results.
-
Quantitative Data on Eupalinolide Analogues in Non-Cancerous Cells
| Eupalinolide Analogue | Non-Cancerous Cell Line | Cell Type | Observation | Reference |
| Eupalinolide J | MCF-10A | Normal Breast Epithelial | No significant inhibitory effects observed. | [1] |
| Eupalinolide O | MCF-10A | Normal Breast Epithelial | No remarkable impact on colony formation. | [2] |
| Eupalinolide B | HPNE | Normal Pancreatic | Significantly less cytotoxic compared to pancreatic cancer cell lines (MiaPaCa-2, PANC-1, PL-45). | [3] |
| Eupalinolide B | L-O2 | Normal Human Liver | No obvious toxicity observed. | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a solvent control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, STAT3) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Potential off-target signaling pathways of this compound based on analogue data.
Caption: Workflow for evaluating the off-target effects of this compound.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eupalinolide I Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Eupalinolide I in cancer cell lines. The information is designed for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and its analogues?
This compound and its analogues, which are sesquiterpene lactones, are reported to exert their anti-cancer effects through multiple mechanisms. Eupalinolide J, a closely related compound, has been shown to inhibit the STAT3 signaling pathway by promoting its ubiquitin-dependent degradation.[1][2][3] Other analogues like Eupalinolide A induce apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway and induce autophagy through ROS/ERK signaling.[4][5][6][7] Eupalinolide B has been found to induce cuproptosis, a form of copper-dependent cell death.[8][9]
Q2: My cancer cell line is showing increasing tolerance to this compound. What are the potential mechanisms of resistance?
While direct studies on this compound resistance are limited, resistance could be developing through several mechanisms common to natural product-based anti-cancer agents:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration.[10][11]
-
Alteration of the Drug Target: While the direct molecular target of this compound is not definitively established, mutations in the target protein could prevent the drug from binding effectively. Based on studies of analogues, potential targets could include proteins in the STAT3 pathway.[1][2]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may upregulate compensatory signaling pathways, such as the PI3K/Akt pathway, to evade apoptosis and promote survival.
-
Metabolic Reprogramming: Alterations in cellular metabolism, such as a shift in glucose, fatty acid, or amino acid utilization, can help cancer cells survive the stress induced by this compound.[12][13]
-
Enhanced Antioxidant Response: Since some Eupalinolides induce cell death via reactive oxygen species (ROS), an increase in the expression of antioxidant proteins could confer resistance.[6][7]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a systematic approach is recommended:
-
Confirm Resistance: Develop a dose-response curve for your resistant cell line and compare the IC50 value to the parental, sensitive cell line.
-
Investigate Drug Efflux: Use an efflux pump inhibitor (e.g., Verapamil, Cyclosporin A) in combination with this compound to see if sensitivity is restored. You can also measure the intracellular accumulation of a fluorescent substrate (e.g., Rhodamine 123) with and without the drug.
-
Analyze Target Pathways: Use Western blotting or qRT-PCR to examine the expression and phosphorylation status of key proteins in suspected resistance pathways (e.g., STAT3, Akt, mTOR, ERK).[1][4][6]
-
Sequence Potential Targets: If a direct molecular target is suspected (e.g., STAT3), sequencing the gene in resistant cells may reveal mutations.
-
Metabolic Profiling: Conduct metabolomics studies to compare the metabolic state of resistant and sensitive cells.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed at Previously Effective Concentrations of this compound
| Potential Cause | Troubleshooting/Investigative Strategy |
| Increased Drug Efflux | 1. Co-treat cells with this compound and a known efflux pump inhibitor (e.g., Verapamil, Tariquidar).2. Perform a Rhodamine 123 accumulation assay to measure efflux pump activity.3. Quantify the expression of ABC transporters (e.g., P-gp, MRP1, BCRP) via qRT-PCR or Western blot. |
| Upregulation of Anti-Apoptotic Proteins | 1. Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) and IAP family proteins (XIAP, survivin) using Western blot.2. Test combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax). |
| Defects in Ferroptosis or Autophagy Pathways | 1. Measure ROS levels using a fluorescent probe like DCFDA.2. Assess lipid peroxidation, a hallmark of ferroptosis.3. Examine the expression of key ferroptosis regulators (e.g., GPX4, SCD1).[4]4. Monitor autophagy markers like LC3-II conversion by Western blot. |
Issue 2: Cells Recover and Resume Proliferation After this compound Treatment
| Potential Cause | Troubleshooting/Investigative Strategy |
| Activation of Compensatory Pro-Survival Pathways | 1. Perform a phospho-kinase array to screen for activated survival pathways.2. Specifically probe for phosphorylation of Akt, ERK, and mTOR by Western blot.3. Evaluate the efficacy of combining this compound with inhibitors of these pathways (e.g., PI3K inhibitor, MEK inhibitor). |
| Cell Cycle Arrest Without Subsequent Apoptosis | 1. Analyze cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.2. Examine the expression of cell cycle regulatory proteins (e.g., p21, p27, cyclins).[4] |
| Metabolic Adaptation | 1. Measure glucose uptake and lactate (B86563) production to assess glycolytic activity.2. Analyze cellular oxygen consumption rates to evaluate mitochondrial respiration.3. Consider combination therapy with metabolic inhibitors (e.g., a glutaminase (B10826351) inhibitor).[12] |
Quantitative Data Summary
The following table summarizes reported in vitro effects of Eupalinolide analogues in sensitive cancer cell lines. This data can serve as a baseline for comparison when evaluating resistance.
| Eupalinolide Analogue | Cell Line | Assay | Key Findings | Reference |
| Eupalinolide A | A549 (NSCLC) | Apoptosis Assay | Increased apoptotic rate from 1.79% to 47.29% | [4][5] |
| Eupalinolide A | H1299 (NSCLC) | Apoptosis Assay | Increased apoptotic rate from 4.66% to 44.43% | [4][5] |
| Eupalinolide A | A549 (NSCLC) | ROS Production | 2.46-fold increase in ROS production | [4][5] |
| Eupalinolide A | H1299 (NSCLC) | ROS Production | 1.32-fold increase in ROS production | [4][5] |
| Eupalinolide A | A549 (NSCLC) | Western Blot | 34% reduction in SCD1 expression | [4][5] |
| Eupalinolide A | H1299 (NSCLC) | Western Blot | 48% reduction in SCD1 expression | [4][5] |
| Eupalinolide A | A549 (NSCLC) | Cell Cycle Analysis | Increased G2-phase cells from 2.91% to 21.99% | [5] |
| Eupalinolide A | H1299 (NSCLC) | Cell Cycle Analysis | Increased G2-phase cells from 8.22% to 18.91% | [5] |
| Eupalinolide J | U251, MDA-MB-231 | Western Blot | Reduced protein levels of p-STAT3, STAT3, MMP-2, and MMP-9 | [1][14] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Known signaling pathways targeted by Eupalinolide analogues.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential mechanisms of cellular resistance to this compound.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial IC50 Determination: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation: Begin treating the cells with this compound at a concentration equal to the IC20.
-
Subculture and Monitoring: Subculture the cells as they reach 70-80% confluency. Monitor cell morphology and growth rate.
-
Increase Concentration: Once the cells are growing steadily at the current concentration, double the dose of this compound.
-
Repeat: Repeat step 4 until the cells are able to proliferate in the presence of a concentration that is at least 5-10 times the original IC50.
-
Characterization: Periodically freeze down vials of the resistant cells at different stages. Once a resistant population is established, characterize it by re-determining the IC50 and comparing it to the parental line. Maintain the resistant line in media containing a maintenance dose of this compound.
Protocol 2: Western Blot for STAT3 and Akt Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ to compare protein expression levels.
Protocol 3: Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat cells with an efflux pump inhibitor (e.g., 20 µM Verapamil) or vehicle control for 30-60 minutes.
-
Substrate Loading: Add the fluorescent substrate Rhodamine 123 (a P-gp substrate) at a final concentration of 1-5 µM to all wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Add fresh PBS or culture medium to each well and immediately measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm).
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, and between vehicle-treated and inhibitor-treated cells. Lower fluorescence indicates higher efflux activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Eupalinolide I Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals working with Eupalinolide I, maintaining its solubility in aqueous solutions is critical for experimental success. Due to its hydrophobic nature as a sesquiterpene lactone, this compound is prone to precipitation in aqueous environments, which can lead to inaccurate results and failed experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
This compound is a hydrophobic molecule with low intrinsic water solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous solution, the abrupt change in solvent polarity can cause the compound to come out of solution and form a precipitate. This is a common phenomenon for many hydrophobic compounds.
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
While DMSO is an effective solvent for this compound, it can be toxic to cells at higher concentrations. Generally, it is advisable to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), with many researchers aiming for 0.1% or lower to minimize any potential off-target effects. It is always best practice to include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q3: Can I heat or sonicate my solution to redissolve precipitated this compound?
Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve precipitated this compound. However, prolonged exposure to heat may degrade the compound. If you choose to use these methods, it is crucial to do so cautiously and for the shortest possible time.
Q4: Are there alternative solvents to DMSO for making a stock solution?
While DMSO is the most common choice, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can also be used to prepare a stock solution of this compound. However, the downstream compatibility and potential toxicity of these solvents in your specific experimental system must be considered. For any solvent, it is important to determine the solubility and stability of this compound.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Visualizing the Problem: A Troubleshooting Workflow
The following workflow diagram illustrates the decision-making process when encountering this compound precipitation.
Data Presentation: Solubility Enhancement Strategies
| Component | Typical Concentration Range | Role in Formulation | Considerations |
| DMSO | 0.1% - 5% (final concentration) | Primary organic solvent to create a concentrated stock solution. | Can be cytotoxic at higher concentrations. A vehicle control is essential. |
| PEG300 | 10% - 40% (in vivo formulations) | Co-solvent that improves the solubility of the compound in aqueous solutions. | Generally considered safe for in vivo use at appropriate concentrations. |
| Tween 80 | 1% - 5% (in vivo formulations) | Non-ionic surfactant that acts as a wetting agent and emulsifier, preventing aggregation and precipitation. | Can have its own biological effects and may cause irritation at high concentrations.[1] |
| Cyclodextrins | Varies | Forms inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. | Can alter the bioavailability and activity of the compound. |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution for In Vitro Assays
This protocol is a starting point for preparing a working solution of this compound for cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the concentrated stock solution to an intermediate concentration.
-
To prepare the final working solution, add the this compound stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.
-
Protocol 2: Formulation for Enhanced Solubility Using Co-solvents and Surfactants (for In Vivo or Challenging In Vitro Systems)
This protocol is adapted from formulations used for other Eupalinolide derivatives and is suitable for applications requiring higher concentrations or for in vivo studies.
-
Prepare a Concentrated Stock Solution in DMSO:
-
As described in Protocol 1, prepare a high-concentration stock of this compound in 100% DMSO.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the vehicle components in the following order, mixing thoroughly after each addition:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
The remaining volume of sterile saline or phosphate-buffered saline (PBS).
-
-
-
Prepare the Final Formulation:
-
Add the required volume of the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration. For example, to achieve a final DMSO concentration of 10%, add 1 part of the DMSO stock to 9 parts of the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Mandatory Visualization: Eupalinolide Signaling Pathway
Eupalinolides have been shown to exert their anti-cancer effects through the modulation of several key signaling pathways. A common mechanism involves the induction of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis and inhibition of cell proliferation. The STAT3 and Akt/p38 MAPK pathways are frequently implicated.[2][3]
References
Technical Support Center: Optimizing Eupalinolide I Delivery for In Vivo Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Eupalinolide I in preclinical animal studies. Due to its lipophilic nature, this compound presents significant hurdles related to solubility and bioavailability, which can impact experimental reproducibility and therapeutic efficacy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?
A1: The poor oral bioavailability of a lipophilic compound like this compound is often multifactorial. The primary reasons include:
-
Low Aqueous Solubility: As a lipophilic (fat-loving) compound, this compound dissolves poorly in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state.[1][3]
-
First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the intestinal wall and the liver before it reaches systemic circulation. This significantly reduces the amount of active drug available.[1][4]
-
Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream, further limiting its uptake.[2]
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: Given its high lipophilicity, lipid-based formulations (LBFs) are the most promising strategy.[4][5] These formulations work by dissolving the compound in a lipid matrix, which helps to keep it solubilized in the GI tract and can enhance its absorption.[1] Recommended starting points include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids. This increases the surface area for drug release and absorption.[6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and saturation solubility.[7]
-
Co-solvent Systems: Simple systems using biocompatible solvents like PEG 400, DMSO, and surfactants like Tween 80 can be effective for initial studies, but care must be taken to avoid precipitation upon administration and to use concentrations that are non-toxic to the animals.[7]
Q3: How do I select the right excipients for a lipid-based formulation?
A3: Excipient selection is critical and typically involves screening for solubility and compatibility.
-
Solubility Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, olive oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., PEG 400, Transcutol®).
-
Emulsification Efficiency: For SEDDS/SMEDDS, test the ability of different surfactants and co-surfactants to emulsify the selected oil phase effectively. The goal is to form a stable, uniform emulsion quickly.
-
Toxicity: Ensure all selected excipients are approved for use in the chosen animal model and administration route, and use them within established toxicity limits.
Troubleshooting Guides
Issue 1: The this compound formulation is precipitating before or during administration.
-
Possible Cause: The compound's solubility limit has been exceeded in the vehicle, or the vehicle is not stable.
-
Troubleshooting Steps:
-
Increase Co-solvent/Surfactant: Try increasing the proportion of the organic co-solvent or surfactant in your vehicle. Be mindful of potential toxicity at higher concentrations.[7]
-
Incorporate a Suspending Agent: For suspensions, adding a suspending agent like methylcellulose (B11928114) (0.5% w/v) can increase viscosity and prevent the compound from settling quickly.[7]
-
Prepare Fresh: If the formulation is unstable over time, prepare it immediately before each dosing session.[7]
-
Sonication: Use sonication to ensure the compound is fully dissolved or uniformly dispersed during preparation.
-
Issue 2: High variability in plasma concentrations is observed between individual animals.
-
Possible Cause: Inconsistent formulation performance, dosing errors, or physiological differences between animals.
-
Troubleshooting Steps:
-
Optimize Formulation Robustness: Ensure your formulation is reproducible. For SMEDDS, confirm that it consistently forms a stable microemulsion. For suspensions, verify a uniform particle size distribution.[8]
-
Standardize Animal Conditions: Control the feeding state of the animals (e.g., all fasted or all fed), as food can significantly impact the absorption of lipophilic drugs. Using a genetically homogenous animal strain can also reduce metabolic variability.[8]
-
Refine Dosing Technique: Ensure the oral gavage or injection technique is consistent and accurate for all animals to minimize errors in the administered volume.[8]
-
Issue 3: A promising in vitro formulation shows poor in vivo bioavailability.
-
Possible Cause: A discrepancy between in vitro dissolution and in vivo performance is common. The formulation may fail to protect the drug from the harsh GI environment or first-pass metabolism.[8]
-
Troubleshooting Steps:
-
Address In Vivo Precipitation: The formulation may not maintain the drug in a solubilized state within the complex GI tract. Consider a more robust lipid-based system like SMEDDS, which is designed to keep the drug in solution upon dilution.[8]
-
Bypass First-Pass Metabolism: Certain lipid formulations can promote lymphatic transport of drugs, which bypasses the liver's first-pass effect and can increase bioavailability.[4][5] Formulations rich in long-chain triglycerides are more likely to facilitate this pathway.
-
Incorporate Bioenhancers: Natural compounds like piperine (B192125) can inhibit metabolic enzymes and may be co-administered to increase the bioavailability of the primary drug, though this adds complexity to the study.
-
Data Presentation
Table 1: Physicochemical and Solubility Data for Eupalinolides (Note: Data for Eupalinolide K is used as a proxy for this compound, as they are structurally similar sesquiterpene lactones.)
| Property | Value | Reference / Source |
| Compound Class | Sesquiterpene Lactone | [9] |
| Lipophilicity | High (poorly water-soluble) | [1][2] |
| Solubility (Eupalinolide K) | ||
| DMSO | 50 mg/mL (137.96 mM) | [10] |
| Water | 5 mg/mL (13.80 mM) (Requires sonication) | [10] |
| Storage (in solvent) | ||
| -80°C | Stable for 6 months | [10] |
| -20°C | Stable for 1 month (protect from light) | [10] |
Table 2: Comparison of Formulation Strategies for In Vivo Delivery of this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | Solution of this compound in a mixture of water-miscible organic solvents (e.g., PEG 400, DMSO) and surfactants. | Simple to prepare; suitable for early-stage screening. | High risk of drug precipitation upon dilution in GI fluids; potential for solvent toxicity.[7] |
| Suspension | Dispersion of solid this compound particles in a liquid vehicle, often with suspending and wetting agents. | Can deliver higher drug loads than solutions. | Potential for non-uniform dosing if settling occurs; dissolution rate can be a limiting factor for absorption.[7] |
| SMEDDS | Anhydrous mixture of oil, surfactant, and co-solvent that forms a fine oil-in-water microemulsion (<100 nm) in the GI tract. | Enhances solubility and dissolution rate; protects drug from degradation; can improve lymphatic uptake, reducing first-pass metabolism.[1][6] | More complex to develop and optimize; requires careful selection of excipients to ensure stability. |
| Nanosuspension | Sub-micron colloidal dispersion of pure drug particles stabilized by surfactants. | Greatly increases surface area, leading to faster dissolution and improved bioavailability. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol provides a general method for preparing a SMEDDS formulation. The optimal ratio of components must be determined experimentally through solubility and phase diagram studies.
-
Component Selection:
-
Oil Phase: Select an oil with high solubilizing capacity for this compound (e.g., Labrafil® M 1944 CS).
-
Surfactant: Select a surfactant with good emulsification properties (e.g., Cremophor® EL).
-
Co-solvent: Select a co-solvent to improve drug solubility and aid emulsification (e.g., Transcutol® HP).
-
-
Preparation: a. Weigh the required amount of this compound and place it in a sterile glass vial. b. Add the co-solvent (Transcutol® HP) to the vial and vortex or sonicate until the this compound is completely dissolved. c. Add the oil phase (Labrafil®) and surfactant (Cremophor® EL) to the vial. d. Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed. This is the anhydrous SMEDDS pre-concentrate. e. To confirm its self-emulsifying properties, add 100 µL of the SMEDDS pre-concentrate to 10 mL of water in a beaker with gentle stirring. The mixture should rapidly form a clear or slightly bluish-white microemulsion.
Protocol 2: Oral Gavage Administration in a Mouse Model
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9][11]
-
Animal Preparation: a. Acclimatize animals for at least one week before the experiment.[11] b. If required by the study design, fast the mice overnight (typically 12 hours) but provide free access to water. c. Record the body weight of each mouse immediately before dosing to calculate the correct volume.
-
Dose Calculation and Preparation: a. Calculate the required volume of the formulation based on the desired dose (e.g., 20 mg/kg) and the concentration of this compound in the vehicle. A typical dosing volume for a mouse is 5-10 mL/kg. b. Ensure the formulation is at room temperature and is homogenous (vortex if necessary) before drawing it into the syringe.
-
Administration: a. Gently restrain the mouse, ensuring its head and body are held in a straight line to facilitate passage of the gavage needle. b. Use a proper-sized, ball-tipped stainless steel gavage needle. c. Carefully insert the needle into the mouth, passing it over the tongue towards the esophagus. d. Once the needle is correctly positioned in the esophagus (do not force it), slowly dispense the formulation. e. Withdraw the needle smoothly and return the mouse to its cage. f. Monitor the animal for any signs of distress or adverse reactions post-administration.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for selecting and optimizing a formulation for this compound.
Signaling Pathways
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting cancer metastasis.[9][12]
References
- 1. symmetric.events [symmetric.events]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 6. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide I vs. Eupalinolide J in Breast Cancer: A Comparative Efficacy Guide
A critical evaluation of the available preclinical data on Eupalinolide I and Eupalinolide J for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the reported efficacy of this compound and Eupalinolide J, two sesquiterpene lactones derived from Eupatorium lindleyanum, in the context of breast cancer research. It is crucial to note that a direct, head-to-head comparative study of these two compounds in breast cancer has not been identified in the current scientific literature. Furthermore, a key study detailing the effects of Eupalinolide J has been retracted, warranting significant caution in the interpretation of its data. This guide aims to objectively present the available information to inform future research directions.
Executive Summary
-
Eupalinolide J has been investigated for its effects on triple-negative breast cancer (TNBC), with studies (one of which is now retracted) suggesting it inhibits cell growth by inducing apoptosis and cell cycle arrest, primarily through the STAT3 signaling pathway.[1][2]
-
This compound has not been studied in isolation for its effects on breast cancer. Its reported anti-cancer activity comes from a study on F1012-2 , a complex containing this compound, Eupalinolide J, and Eupalinolide K. This complex was shown to inhibit TNBC cell growth.[3]
-
Data Integrity Warning: A significant publication on Eupalinolide J's efficacy in TNBC has been retracted due to concerns over data integrity.[4][5][6][7] Therefore, the findings from this study should be considered unreliable.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Eupalinolide J and the F1012-2 complex in human breast cancer cell lines. No independent data for this compound is available.
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| Eupalinolide J | MDA-MB-231 | TNBC | 3.74 ± 0.58 | [1][2] (Retracted) |
| MDA-MB-468 | TNBC | 4.30 ± 0.39 | [1][2] (Retracted) | |
| F1012-2 (this compound, J, K) | MDA-MB-231 | TNBC | Not explicitly stated | [8] |
| MDA-MB-468 | TNBC | Not explicitly stated | [8] |
Note: The IC50 values for Eupalinolide J are from a retracted study and should be interpreted with extreme caution. The study on F1012-2 demonstrated significant growth inhibition but did not specify the IC50 values for the complex.[8]
Mechanistic Insights and Signaling Pathways
Eupalinolide J
The primary mechanism of action reported for Eupalinolide J in TNBC, prior to the retraction of the key study, was the inhibition of the STAT3 signaling pathway.[1][2] This was suggested to occur through the promotion of STAT3 degradation.[9][10] The downstream effects of STAT3 inhibition were reported to include the induction of apoptosis and cell cycle arrest.[1][2] Another study, which has not been retracted, also suggests that Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[9][10]
Caption: Proposed signaling pathway for Eupalinolide J in breast cancer.
F1012-2 (Containing this compound)
The study on the F1012-2 complex in TNBC cells reported that its anti-proliferative effects were due to the induction of G2/M cell cycle arrest, caspase-dependent apoptosis (via both intrinsic and extrinsic pathways), and autophagy.[8] The study also noted an inhibition of the Akt signaling pathway and activation of the p38 signaling pathway.[3]
Caption: Signaling pathways affected by the F1012-2 complex.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MDA-MB-231, MDA-MB-468) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of the test compound (Eupalinolide J or F1012-2) for specified durations (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 550 nm) using a microplate reader to determine cell viability.[9]
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with non-fat milk or bovine serum albumin, followed by incubation with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspases, Akt, p38) overnight at 4°C. Subsequently, the membrane was incubated with a corresponding horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western Blot analysis.
Conclusion and Future Directions
A direct comparison of the efficacy of this compound and Eupalinolide J in breast cancer is currently not feasible due to the lack of studies on this compound as a single agent and the retraction of a key paper on Eupalinolide J. The available data suggests that the F1012-2 complex, which contains this compound, has anti-proliferative effects on TNBC cells. While other studies on Eupalinolide J's anti-metastatic properties exist, the initial findings on its cytotoxicity are compromised.
For future research, the following is recommended:
-
Independent Validation: The anti-cancer effects of Eupalinolide J in breast cancer need to be independently validated by multiple research groups to restore confidence in its potential.
-
Isolation and Characterization of this compound: The anti-cancer properties of this compound as a single agent should be investigated to determine its individual contribution to the effects observed with the F1012-2 complex.
-
Direct Comparative Studies: Once the individual activities are better understood, a direct head-to-head comparison of this compound and Eupalinolide J under identical experimental conditions is warranted to definitively assess their relative efficacy in various breast cancer subtypes.
References
- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 7. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 8. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Eupalinolide I vs. Paclitaxel: A Comparative Analysis of Microtubule Disruption in Cancer Therapy
A detailed guide for researchers and drug development professionals on the distinct mechanisms and cellular effects of the sesquiterpene lactone Eupalinolide I and the well-established chemotherapeutic agent paclitaxel (B517696). This comparison focuses on their differential impact on microtubule dynamics, supported by available experimental data.
The microtubule network, a dynamic component of the cytoskeleton, is a critical target in cancer chemotherapy. Its pivotal role in cell division, intracellular transport, and maintenance of cell structure makes it a vulnerability that can be exploited to inhibit the proliferation of rapidly dividing cancer cells. Two compounds that interfere with microtubule function, albeit through contrasting mechanisms, are this compound and paclitaxel. While paclitaxel is a widely used and extensively studied microtubule-stabilizing agent, this compound, a sesquiterpene lactone, is emerging as a potential anti-cancer agent with evidence suggesting it disrupts microtubule function, leading to cell cycle arrest. This guide provides a comparative study of these two molecules, summarizing their effects on microtubule integrity, cytotoxicity, and cell cycle progression.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel |
| Class | Sesquiterpene Lactone | Diterpenoid |
| Primary Mechanism | Inferred Microtubule Destabilizer | Microtubule Stabilizer[1] |
| Binding Site | Not definitively identified | β-tubulin[1] |
| Effect on Tubulin | Inferred inhibition of polymerization | Promotes polymerization and stabilizes microtubules[1] |
| Cell Cycle Arrest | G2/M phase[2] | G2/M phase |
Mechanism of Action: A Tale of Two Opposing Forces
The fundamental difference in the anticancer activity of this compound and paclitaxel lies in their opposing effects on microtubule dynamics.
Paclitaxel , a well-established microtubule-stabilizing agent, binds to the β-tubulin subunit within the microtubule polymer.[1] This binding event promotes the assembly of tubulin dimers into microtubules and shields them from disassembly.[1] The resulting hyper-stabilized and non-functional microtubules disrupt the delicate balance required for the formation and dissolution of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[1]
This compound , on the other hand, is suggested to act as a microtubule-destabilizing agent. While direct binding studies on this compound are limited, studies on related eupalinolides and the consistent induction of G2/M phase cell cycle arrest strongly point towards interference with microtubule function.[2] This mechanism is characteristic of agents that inhibit tubulin polymerization, leading to a net depolymerization of microtubules. The disruption of the microtubule network triggers a mitotic checkpoint, culminating in G2/M arrest and apoptosis. The proposed mechanism for this compound involves the modulation of signaling pathways such as Akt and p38.
Figure 1. Contrasting mechanisms of this compound and Paclitaxel.
Cytotoxicity Profile
The cytotoxic efficacy of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-468 (Breast Cancer) | Eupalinolide O | Not specified | Not specified | [2] |
| MDA-MB-231 (Breast Cancer) | Eupalinolide J | Not specified | Not specified | |
| PC-3 (Prostate Cancer) | Eupalinolide J | 2.89 ± 0.28 | 72 | [1] |
| DU-145 (Prostate Cancer) | Eupalinolide J | 2.39 ± 0.17 | 72 | [1] |
| MKN-28 (Gastric Cancer) | Paclitaxel | ~0.01 | Not specified | |
| MKN-45 (Gastric Cancer) | Paclitaxel | ~0.01 | Not specified | |
| MCF-7 (Breast Cancer) | Paclitaxel | ~0.01 | Not specified | |
| HeLa (Cervical Cancer) | Paclitaxel | ~0.005-0.01 | 24 | |
| Vero (Normal Kidney) | Paclitaxel | >0.01 | 24 |
Note: Data for this compound is limited; values for closely related eupalinolides are presented. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
To facilitate reproducible research, this section outlines the methodologies for key experiments used to characterize microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm or by fluorescence using a reporter dye.
Protocol Outline:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a stock solution of GTP.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with the test compound (this compound or paclitaxel) at various concentrations.
-
Initiation: Initiate polymerization by adding GTP to the reaction mixture and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set duration (e.g., 60 minutes).
-
Analysis: Plot the change in absorbance/fluorescence over time. A decrease in the rate and extent of polymerization compared to a vehicle control indicates a microtubule-destabilizing effect, while an increase suggests a stabilizing effect.
Figure 2. Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells following drug treatment.
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific to α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound, paclitaxel, or a vehicle control for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with this compound, paclitaxel, or a vehicle control.
-
Cell Harvest and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to preserve their DNA content.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. The peaks corresponding to G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases are quantified to determine the percentage of cells in each phase.
Figure 3. Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. Paclitaxel's role as a microtubule stabilizer is well-characterized, leading to G2/M arrest and apoptosis. In contrast, while direct evidence is still emerging, the available data strongly suggest that this compound acts as a microtubule destabilizer, also culminating in G2/M phase cell cycle arrest and apoptosis. This comparative guide highlights the importance of understanding the nuanced mechanisms of different microtubule inhibitors for the rational design of novel cancer therapeutics and combination strategies. Further investigation into the precise binding site and molecular interactions of this compound with tubulin is warranted to fully elucidate its potential as a chemotherapeutic agent.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide Analogs in Cancer Therapy: A Cross-Validation of Mechanisms
A notable scarcity of specific research on Eupalinolide I exists within the current scientific literature. However, extensive studies on its structural analogs, including Eupalinolide A, B, J, and O, provide significant insights into the potential anti-cancer mechanisms of this class of sesquiterpene lactones. This guide offers a comparative analysis of these well-documented Eupalinolides, cross-validating their mechanisms of action through a review of experimental data and methodologies.
The Eupalinolides, isolated from Eupatorium lindleyanum, have emerged as a promising group of natural compounds with potent anti-tumor activities.[1] Their efficacy has been demonstrated across various cancer types, including non-small cell lung cancer, hepatocellular carcinoma, prostate cancer, triple-negative breast cancer, and pancreatic cancer.[2][3][4][5][6] The primary mechanisms underlying their anti-cancer effects involve the induction of cell cycle arrest, apoptosis, autophagy, and ferroptosis, often mediated by the modulation of key signaling pathways.
Comparative Efficacy and Cellular Effects
The cytotoxic and anti-proliferative effects of different Eupalinolide analogs have been quantified in numerous cancer cell lines. A summary of their impact on cell cycle progression and apoptosis induction is presented below.
| Eupalinolide Analog | Cancer Type | Cell Line(s) | Key Cellular Effects | Quantitative Data | Reference(s) |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549, H1299 | G2/M Phase Arrest, Apoptosis, Ferroptosis | Increased G2 phase cells from 2.91% to 21.99% (A549) and 8.22% to 18.91% (H1299). Increased apoptosis from 1.79% to 47.29% (A549) and 4.66% to 44.43% (H1299).[2][7] | [2][7] |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | G1 Phase Arrest, Autophagy | Significantly increased percentage of cells in G1 phase.[3] | [3][8] | |
| Eupalinolide J | Prostate Cancer | PC-3, DU-145 | G0/G1 Phase Arrest, Apoptosis, DNA Damage | Dose-dependent inhibition of cell proliferation. Significant increase in apoptotic cells.[4][9] | [4][9][10] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Apoptosis, STAT3 Degradation | Effective antitumor activity in vivo.[11] | [11] | |
| Cancer Metastasis | MDA-MB-231 | Inhibition of Metastasis | Significantly inhibited metastasis in vitro and in vivo.[1][12] | [1][12][13] | |
| Eupalinolide O | Triple-Negative Breast Cancer | TNBC Cells | Apoptosis, ROS Generation | Inhibited cell viability and proliferation. Induced apoptosis and decreased mitochondrial membrane potential.[5][14] | [5][14] |
| Eupalinolide B | Pancreatic Cancer | Pancreatic Cancer Cells | Apoptosis, ROS Generation, Disrupted Copper Homeostasis | Effectively inhibits cell viability, proliferation, migration, and invasion.[6] | [6] |
| Laryngeal Cancer | TU212 | Inhibition of Proliferation and EMT | Potently inhibited laryngeal cancer cell proliferation with IC50 values ranging from 1.03 to 9.07 µM.[15] | [15] |
Validated Mechanisms of Action and Signaling Pathways
The anti-neoplastic activities of Eupalinolides are attributed to their ability to modulate multiple intracellular signaling cascades. The distinct yet sometimes overlapping pathways targeted by each analog are detailed below.
In non-small cell lung cancer (NSCLC), Eupalinolide A (EA) has been shown to inhibit cancer progression by inducing both apoptosis and ferroptosis through the AMPK/mTOR/SCD1 signaling pathway .[2][7] EA treatment leads to an increase in reactive oxygen species (ROS), which activates AMPK and subsequently inhibits mTOR. This cascade results in the downregulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid biosynthesis, ultimately leading to lipid metabolism disruption and inducing ferroptosis and apoptosis.[2][7]
In hepatocellular carcinoma, EA induces autophagy-mediated cell death via the ROS/ERK signaling pathway .[3][16] The accumulation of ROS triggers the activation of the ERK signaling pathway, leading to the induction of autophagy.[3][8]
Figure 1: Eupalinolide A mechanism in NSCLC.
Figure 2: Eupalinolide A mechanism in hepatocellular carcinoma.
Eupalinolide J (EJ) exhibits significant anti-cancer activity, particularly in prostate cancer and in inhibiting cancer metastasis, by targeting the STAT3 signaling pathway .[1][4][10][13] EJ promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell proliferation, survival, and metastasis.[1][12][13] The degradation of STAT3 leads to the downregulation of its target genes, such as the matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[1][13]
Figure 3: Eupalinolide J anti-metastatic mechanism.
In triple-negative breast cancer (TNBC), Eupalinolide O (EO) induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway .[5][14] EO treatment leads to an increase in intracellular ROS levels, which in turn inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway.[5][14] This signaling shift results in the loss of mitochondrial membrane potential and the activation of caspases, ultimately leading to apoptotic cell death.[14]
Figure 4: Eupalinolide O apoptotic pathway in TNBC.
Eupalinolide B (EB) has demonstrated efficacy against pancreatic cancer by inducing apoptosis, elevating ROS levels, and disrupting copper homeostasis, suggesting a potential role in cuproptosis.[6] In laryngeal cancer, EB acts as a novel inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[15] By inhibiting LSD1, EB increases the methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), leading to the suppression of proliferation and epithelial-mesenchymal transition (EMT).[15]
Figure 5: Eupalinolide B mechanisms in different cancers.
Experimental Protocols
The validation of the mechanisms of action of Eupalinolides relies on a range of established experimental techniques. Detailed below are the methodologies for key assays cited in the literature.
-
MTT/CCK-8 Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the Eupalinolide for specified time periods (e.g., 24, 48, 72 hours).[2][3][5] Subsequently, MTT or CCK-8 solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The absorbance is then measured using a microplate reader to determine cell viability.[2]
-
Clonogenic Assay: Cells are seeded at a low density in 6-well plates and treated with the Eupalinolide.[5] After a designated period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-2 weeks to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted to assess the long-term proliferative capacity of the cells.
-
Flow Cytometry: Cells treated with the Eupalinolide are harvested, washed, and fixed in cold ethanol.[3][4] The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is analyzed by flow cytometry, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][7] Fixed and permeabilized cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA. The fluorescence can then be visualized by microscopy or quantified by flow cytometry.
-
Western Blotting for Apoptosis-Related Proteins: The expression levels of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3, -9), PARP, and members of the Bcl-2 family, are assessed by Western blotting.[14]
Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., p-AMPK, mTOR, p-ERK, STAT3, p-Akt, p-p38) and their total protein counterparts.[2][3][11][14] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Tumor Growth Inhibition Studies: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2][11] Once tumors are established, the mice are treated with the Eupalinolide or a vehicle control. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2][6]
-
Metastasis Models: To study anti-metastatic effects, cancer cells (often luciferase-tagged) can be injected into the tail vein of mice.[12] The formation of metastatic nodules, for instance in the lungs, can be monitored using in vivo imaging systems.[12]
Conclusion
The cross-validation of the mechanisms of action of Eupalinolide A, B, J, and O across multiple studies and cancer types highlights their potential as versatile anti-cancer agents. While their specific molecular targets can differ, a common theme is the modulation of key signaling pathways that control cell proliferation, survival, and metastasis. The induction of various forms of cell death, including apoptosis, autophagy, and ferroptosis, underscores the multifaceted nature of their anti-tumor activity. Further research, particularly direct comparative studies and investigations into the specific mechanisms of less-studied analogs like this compound, is warranted to fully elucidate the therapeutic potential of this promising class of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Eupalinolide I, J, and K: A Guide for Researchers
An Objective Comparison of Biological Activities and Mechanisms for Researchers, Scientists, and Drug Development Professionals.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant interest in the scientific community for their diverse pharmacological activities, particularly their anti-cancer properties. Among these, Eupalinolide I, J, and K are of particular interest. This guide provides a comparative analysis of these three compounds, focusing on their biological activities, mechanisms of action, and the experimental data supporting these findings. It is important to note that while research on Eupalinolide J is more extensive, data on this compound and K as individual agents are limited, with their activities often reported as part of a complex known as F1012-2.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative and qualitative data for this compound, J, and K. The lack of individual data for this compound and K necessitates their description primarily through the activity of the F1012-2 complex.
| Feature | This compound | Eupalinolide J | Eupalinolide K | F1012-2 (Complex of I, J, and K) |
| Primary Biological Activity | Anti-cancer (inferred from F1012-2) | Anti-cancer, Anti-metastatic | Anti-cancer (inferred from F1012-2) | Anti-cancer |
| Mechanism of Action | Not well-characterized individually | Induces apoptosis, cell cycle arrest (G0/G1 and G2/M), inhibits STAT3 signaling | Not well-characterized individually | Induces apoptosis and cell cycle arrest (G2/M)[1][2][3] |
| Molecular Targets | Unknown | STAT3, Akt, MMP-2, MMP-9[2][4][5] | Unknown | Akt, p38[1][2][3] |
| Cytotoxicity Data (IC50) | Not available | Varies by cell line (e.g., non-toxic below 5 µM in U251 and MDA-MB-231 for anti-metastatic effects)[3][5] | Not available | Not available |
| Effect on Cell Cycle | Not well-characterized individually | Arrest at G0/G1 and G2/M phases[1][6] | Not well-characterized individually | Arrest at G2/M phase[1][2][3] |
| Induction of Apoptosis | Not well-characterized individually | Yes, via intrinsic and extrinsic pathways[4] | Not well-characterized individually | Yes[1][2][3] |
| Anti-inflammatory Activity | Not extensively studied | Implied through STAT3 inhibition | Not extensively studied | Not extensively studied |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Eupalinolides are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of Eupalinolides on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, J, K, or the F1012-2 complex for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways, such as STAT3, Akt, and p38, following treatment with Eupalinolides.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein.
-
Protocol:
-
Cell Lysis: After treating cells with Eupalinolides, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][5][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1-2 hours.[5]
-
Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, β-actin) overnight at 4°C.[4][10][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with Eupalinolides.
-
Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to measure the DNA content of individual cells. Since DNA content doubles from G1 to G2/M phase, the fluorescence intensity of PI-stained cells allows for their quantification in each phase of the cell cycle.[12][13][14]
-
Protocol:
-
Cell Harvest: Treat cells with Eupalinolides for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[12][15]
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Eupalinolide J inhibits cancer metastasis by promoting STAT3 degradation.
Caption: F1012-2 complex induces apoptosis and cell cycle arrest.
Caption: General experimental workflow for studying Eupalinolides.
Conclusion
The comparative analysis of this compound, J, and K reveals a significant gap in the current understanding of the individual contributions of this compound and K to the observed anti-cancer effects of the F1012-2 complex. Eupalinolide J is the most well-characterized of the three, demonstrating potent anti-metastatic and pro-apoptotic effects through the inhibition of the STAT3 and Akt signaling pathways.[4][5] The F1012-2 complex, containing all three eupalinolides, has been shown to induce apoptosis and cell cycle arrest, suggesting a synergistic or combined effect.[1][2][3]
Future research should focus on the isolation and individual characterization of this compound and K to elucidate their specific mechanisms of action and cytotoxic potential. Head-to-head comparative studies under identical experimental conditions are crucial to accurately determine the relative potency and therapeutic potential of each of these promising natural compounds. Such studies will be invaluable for drug development professionals seeking to harness the anti-cancer properties of eupalinolides.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Pretreatment with Eupatilin Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I and STAT3 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology and inflammatory diseases due to its critical role in tumor progression and immune regulation.[1][2][3] The search for novel STAT3 inhibitors has led to the investigation of various natural products. Among these, Eupalinolides, sesquiterpene lactones isolated from Eupatorium lindleyanum, have garnered interest. This guide provides a comparative analysis of the reported STAT3 inhibitory activity of Eupalinolide I and its analogs against established STAT3 inhibitors, offering a perspective on its potential and the current landscape of supporting evidence.
Comparative Analysis of STAT3 Inhibitors
Direct experimental data on the STAT3 inhibitory activity of this compound is notably scarce in publicly available literature. It has been studied as part of a complex, F1012-2, which also contains Eupalinolide J and Eupalinolide K. While this complex has been reported to induce apoptosis and cell cycle arrest, specific data on STAT3 inhibition by this compound alone is lacking. Reports on related compounds, such as Eupalinolide J, have suggested STAT3 degradation as a mechanism of action.[1] However, it is crucial to note that a key publication on the STAT3 inhibitory effects of Eupalinolide J has been retracted, raising concerns about the reproducibility and validity of the findings.
In contrast, several small molecule inhibitors of STAT3 have been well-characterized and have progressed into preclinical and clinical development.[4][5][6][7] The following table summarizes the available data for selected compounds, providing a benchmark for the evaluation of novel inhibitors like this compound.
| Compound | Type | Mechanism of Action | IC50 Value | Cell-Based Assay | Reference |
| This compound | Natural Product | Not well-characterized | Not available | Not available | - |
| Eupalinolide J (Data from retracted publication) | Natural Product | Promotes STAT3 ubiquitin-dependent degradation | Not reported | Western Blot | [1] |
| Stattic | Small Molecule | Inhibits STAT3 dimerization and phosphorylation | 5.1 µM | STAT3 DNA binding activity | [8] |
| S3I-201 | Small Molecule | Inhibits STAT3 SH2 domain | 86 µM | STAT3-dependent luciferase reporter assay | [9] |
| Napabucasin (BBI608) | Small Molecule | Inhibits STAT3-mediated transcription | ~0.76 µM | Inhibition of cancer stem cell growth | [10] |
| AZD9150 | Antisense Oligonucleotide | Downregulates STAT3 expression | Not applicable | Reduction of STAT3 protein levels | [7] |
Experimental Protocols
To validate the potential STAT3 inhibitory activity of a compound like this compound, a series of well-established experimental protocols should be employed.
Western Blot for Phospho-STAT3 (Tyr705)
This assay is fundamental for assessing the direct inhibitory effect of a compound on STAT3 activation. A reduction in the level of phosphorylated STAT3 (p-STAT3) at tyrosine 705 indicates inhibition of the upstream signaling cascade leading to STAT3 activation.[11][12]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, U2OS) and treat with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[13] Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]
STAT3-Dependent Reporter Gene Assay
This assay measures the transcriptional activity of STAT3. A decrease in reporter gene expression upon treatment with the test compound indicates inhibition of STAT3's ability to activate gene transcription.[15][16][17]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Treatment: Treat the transfected cells with the test compound at various concentrations.
-
Stimulation: Induce STAT3 activation with a cytokine such as Interleukin-6 (IL-6), if the cell line does not have constitutive STAT3 activation.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates STAT3 inhibition.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells that are dependent on STAT3 signaling for their survival and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells with hyperactivated STAT3 in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a method such as the MTT assay or a commercial kit like CellTiter-Glo®.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Pathways and Processes
To better understand the context of STAT3 inhibition, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for validating a potential inhibitor.
Caption: The canonical STAT3 signaling pathway, a key regulator of cellular processes.
Caption: A streamlined workflow for the validation of a potential STAT3 inhibitor.
Conclusion
The current body of scientific literature does not provide sufficient evidence to validate this compound as a direct inhibitor of the STAT3 signaling pathway. While related compounds have been investigated for this activity, the retraction of key supporting data for Eupalinolide J underscores the need for cautious interpretation and rigorous, independent validation. For researchers in drug discovery, this compound remains a compound of unknown potential regarding STAT3 inhibition. In contrast, established inhibitors like Stattic, S3I-201, and Napabucasin offer well-documented, albeit varied, potencies and mechanisms of action, serving as critical tools and benchmarks for the field. Future investigations into this compound should employ a systematic approach, as outlined in the experimental protocols, to definitively characterize its biological activity and determine if it warrants further development as a STAT3-targeting agent.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global STAT3 Inhibitor Clinical Trials Insight 2028 [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Eupalinolide I and Established PARP Inhibitors in Cancer Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, exploiting vulnerabilities in DNA damage repair pathways of cancer cells. This guide provides a comprehensive head-to-head comparison of the known PARP inhibitors Olaparib, Talazoparib, and Veliparib with Eupalinolide I, a natural diterpene lactone. While this compound's direct interaction with PARP is not yet established, its reported anti-cancer properties warrant a comparative analysis against these well-characterized inhibitors.
Mechanism of Action: A Tale of Two Strategies
Established PARP inhibitors function through two primary mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). PARP inhibitors bind to the catalytic domain of PARP, preventing it from synthesizing poly (ADP-ribose) chains and thereby blocking the recruitment of other DNA repair proteins.
-
PARP Trapping: This is considered a more cytotoxic mechanism. The inhibitor-bound PARP protein becomes trapped on the DNA at the site of the SSB. This persistent PARP-DNA complex stalls replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. The potency of PARP trapping varies among different inhibitors.
This compound, isolated from the plant Eupatorium lindleyanum, has demonstrated anti-inflammatory and antitumor activities.[1] While direct inhibition of PARP by this compound has not been reported, related compounds from the same plant, such as Eupalinolide B, have been shown to induce cleavage of PARP, a hallmark of apoptosis. It is important to note that inducing PARP cleavage is a downstream event in apoptosis and is mechanistically distinct from the direct enzymatic inhibition and trapping characteristic of PARP inhibitors. A mixture containing this compound, J, and K, known as F1012-2, has been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation.[2][3]
Quantitative Comparison of PARP Inhibitors
The following table summarizes the inhibitory potency of Olaparib, Talazoparib, and Veliparib against PARP1 and PARP2 enzymes. Data for this compound is not available as its activity as a PARP inhibitor has not been documented.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) |
| Olaparib | PARP1/2 | PARP1: 5, PARP2: 1[4][5][6] | - |
| Talazoparib | PARP1/2 | PARP1: 0.57[4][7][8][9][10] | - |
| Veliparib | PARP1/2 | - | PARP1: 5.2, PARP2: 2.9[4][11][12] |
| This compound | Not established | Not available | Not available |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, a measure of the binding affinity of an inhibitor to an enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in PARP inhibition and a general workflow for evaluating potential anti-cancer compounds.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Caption: Workflow for evaluating the anti-cancer activity of a test compound.
Experimental Protocols
PARP Enzymatic Activity Assay (Colorimetric)
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against PARP enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histones (as a substrate for PARP)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound (e.g., this compound or a known PARP inhibitor) at various concentrations to the wells.
-
Add the PARP enzyme to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Incubate for 15 minutes with shaking.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for PARP Cleavage
This method is used to detect the cleavage of PARP, a marker of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
The appearance of an 89 kDa fragment indicates PARP cleavage.
Conclusion
Olaparib, Talazoparib, and Veliparib are well-established PARP inhibitors with potent anti-cancer activity, particularly in tumors with HRR deficiencies. Their primary mechanisms of action, catalytic inhibition and PARP trapping, are well-understood and supported by extensive experimental data.
This compound, a natural product, has shown promise as an anti-cancer agent. However, its direct interaction with PARP remains to be elucidated. The available evidence on related compounds suggests that its mechanism of action may differ significantly from that of classical PARP inhibitors, potentially involving the induction of apoptosis through pathways that lead to PARP cleavage as a downstream event.
Further research is imperative to determine if this compound or its derivatives can directly inhibit PARP activity or induce PARP trapping. A direct comparison of this compound with known PARP inhibitors in the assays described in this guide would be a crucial step in understanding its therapeutic potential and mechanism of action in the context of DNA damage repair and cancer therapy.
References
- 1. This compound | 1402067-84-8 | CGC06784 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Comparative In Vivo Efficacy of Eupalinolides in Preclinical Cancer Models
A detailed analysis of the anti-tumorigenic properties of Eupalinolide A and Eupalinolide B in distinct xenograft models, providing essential data for researchers in oncology and drug development.
This guide presents a comparative overview of the in vivo efficacy of two structurally related sesquiterpene lactones, Eupalinolide A and Eupalinolide B. While the initial focus was on Eupalinolide I, a comprehensive literature search revealed a lack of specific in vivo studies for this particular compound. However, substantial data exists for other members of the Eupalinolide family, demonstrating their potential as anti-cancer agents. This document will focus on the in vivo performance of Eupalinolide A in a non-small cell lung cancer (NSCLC) model and Eupalinolide B in a pancreatic cancer model, offering valuable insights into their therapeutic potential and mechanisms of action.
Quantitative Analysis of In Vivo Efficacy
The following tables summarize the key quantitative data from in vivo studies of Eupalinolide A and Eupalinolide B in mouse xenograft models. These results highlight the significant anti-tumor effects of both compounds.
Table 1: In Vivo Efficacy of Eupalinolide A in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Animal Model | Cell Line |
| Control (DMSO) | - | - | - | Nude Mice | A549 |
| Eupalinolide A | 25 mg/kg | >60%[1][2] | >60%[1][2] | Nude Mice | A549 |
| Eupalinolide A | 50 mg/kg | Not specified | Not specified | Nude Mice | A549 |
Data extracted from a study on the effects of Eupalinolide A on NSCLC.[1][2]
Table 2: In Vivo Efficacy of Eupalinolide B in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Outcome | Animal Model |
| Control | - | - | Xenograft Mouse Model |
| Eupalinolide B | Not specified | Reduced tumor growth and decreased Ki-67 expression[3] | Xenograft Mouse Model |
Data from a study investigating the therapeutic effects of Eupalinolide B on pancreatic cancer cells.[3]
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, the following are detailed methodologies for the key in vivo experiments cited in this guide.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (Eupalinolide A)
-
Animal Model: Four-week-old nude mice were utilized for this study.[1][2]
-
Cell Line and Inoculation: A549 human NSCLC cells were used. A cell suspension of 1 x 10^6 cells in 100 µL of Matrigel was injected into the armpits of the mice.[1][2]
-
Treatment Protocol: Once tumors became visible (approximately one week post-injection), mice were randomized into three groups: a control group receiving DMSO, and two treatment groups receiving Eupalinolide A at 25 mg/kg and 50 mg/kg, respectively. The treatment was administered, although the frequency and route of administration are not explicitly detailed in the provided search results.
-
Efficacy Evaluation: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: Volume = (length × width²) × π/6. At the end of the study, mice were euthanized, and tumors were collected for further analysis.[1][2]
Pancreatic Cancer Xenograft Model (Eupalinolide B)
-
Animal Model: A xenograft mouse model was used to study the effects of Eupalinolide B on pancreatic cancer.[3]
-
Cell Line and Inoculation: The specific pancreatic cancer cell line and inoculation method are not detailed in the provided search results.
-
Treatment Protocol: The dosage and administration details for the Eupalinolide B treatment group were not specified in the available information.
-
Efficacy Evaluation: The primary outcomes measured were the reduction in pancreatic cancer tumor growth and the expression of the proliferation marker Ki-67.[3]
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their anti-cancer effects by modulating various signaling pathways. The diagrams below illustrate the proposed mechanisms for Eupalinolide A and Eupalinolide J, a closely related compound.
Caption: Eupalinolide A signaling pathway in NSCLC.
Caption: Eupalinolide J mechanism of action in inhibiting cancer metastasis.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the in vivo xenograft studies described in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Eupalinolide Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of various Eupalinolide isomers, focusing on their cytotoxic effects and impact on cellular pathways. The information is curated from recent experimental studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential and risks associated with these compounds.
Comparative Cytotoxicity of Eupalinolide Isomers
The following table summarizes the cytotoxic activity of different Eupalinolide isomers against various cancer cell lines and, where available, normal cell lines. This data is essential for assessing the selectivity and potential therapeutic window of each isomer.
| Isomer | Cell Line(s) | Assay | Key Findings |
| Eupalinolide B (EB) | Pancreatic cancer (MiaPaCa-2, PANC-1, PL-45) vs. Normal pancreatic cells (HPNE) | CCK8 assay | Exhibited the most pronounced cytotoxic effect among EA, EB, and EO on MiaPaCa-2 cells. Showed significantly stronger cytotoxicity against pancreatic cancer cells than normal pancreatic cells.[1] |
| Human hepatic carcinoma (SMMC-7721, HCCLM3) vs. Normal human liver cells (L-O2) | CCK8 assay | Showed sharp declines in the growth of hepatic carcinoma cells. No obvious toxicity was observed in the normal liver cell line L-O2.[2] | |
| Eupalinolide O (EO) | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453) vs. Normal epithelial cells (MCF 10A) | MTT assay | Exhibited a sharp reduction in TNBC cell viability with increasing time and concentration. The IC50 values for MDA-MB-231 at 24h, 48h, and 72h were 10.34 μM, 5.85 μM, and 3.57 μM, respectively. For MDA-MB-453, the IC50 values were 11.47 μM, 7.06 μM, and 3.03 μM.[3] |
| Human breast cancer (MDA-MB-468) | Not specified | Showed significant anticancer activity.[4] | |
| Eupalinolide J (EJ) | Glioblastoma (U251) and Breast adenocarcinoma (MDA-MB-231) | MTT assay | Doses below 5 μM were not significantly cytotoxic to these cell lines after 24 hours.[5] |
| Human prostate cancer (PC-3, DU-145) | MTT assay | Showed marked anti-proliferative activity in a dose- and time-dependent manner.[6] |
In Vivo Safety and Toxicity Observations
In addition to in vitro studies, preliminary in vivo data provides insights into the systemic safety of these isomers.
-
Eupalinolide B (EB): In a xenograft mouse model with pancreatic cancer, EB treatment resulted in reduced tumor growth.[1] Another study using a xenograft model for hepatic carcinoma showed that EB significantly inhibited tumor volume and weight.[2]
-
Eupalinolide J (EJ): An in vivo study on cancer cell metastasis in nude mice demonstrated that EJ could effectively inhibit metastasis at a dose that did not cause significant toxicity, as indicated by no significant effect on the body weight of the mice.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the safety and cytotoxicity assessments of Eupalinolide isomers.
Cell Viability and Cytotoxicity Assays
1. CCK8 (Cell Counting Kit-8) Assay:
-
Objective: To assess cell viability by measuring the activity of dehydrogenases in living cells.
-
Protocol:
-
Cells (e.g., pancreatic cancer cells MiaPaCa-2, PANC-1, PL-45, and normal pancreatic cells HPNE) were seeded in 96-well plates.
-
After cell adherence, they were treated with different concentrations of Eupalinolide isomers (e.g., Eupalinolide A, B, and O) for a specified period.
-
Following treatment, CCK8 solution was added to each well and incubated.
-
The absorbance was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Objective: To measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Cells (e.g., U251 and MDA-MB-231) were seeded in 96-well plates.
-
Cells were treated with various concentrations of the Eupalinolide isomer (e.g., Eupalinolide J) for a defined time (e.g., 24 hours).
-
MTT reagent was added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution was measured at a specific wavelength.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of Eupalinolide isomers in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) were used.
-
Human cancer cells (e.g., PANC-1 pancreatic cancer cells) were subcutaneously implanted into the mice.
-
Once tumors reached a certain volume, mice were randomly assigned to treatment and control groups.
-
The treatment group received intraperitoneal or oral administration of the Eupalinolide isomer (e.g., Eupalinolide B) at a specified dose and frequency. The control group received a vehicle.
-
Tumor growth was monitored by measuring tumor volume at regular intervals.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Systemic toxicity was monitored by observing changes in body weight and general health of the mice throughout the experiment.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by Eupalinolide isomers is crucial for predicting potential on-target and off-target effects.
Caption: Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9.[7][8]
Caption: Eupalinolide O induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), suppression of the Akt pathway, and activation of the p38 MAPK signaling pathway.[3][8]
Caption: Eupalinolide B exerts its anti-cancer effects by inducing ferroptosis, cell cycle arrest, and potentially cuproptosis, partly through the ROS-ER-JNK signaling pathway.[1][2][9]
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Eupalinolide I
Essential Safety and Handling Guide for Eupalinolide I
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as Eupalinolide A and H, and general guidelines for handling cytotoxic and hazardous substances.[1][2] this compound is a sesquiterpene lactone investigated for its anti-cancer properties.[3] Due to its cytotoxic potential and the known sensitizing effects of sesquiterpene lactones, it must be handled with caution to minimize exposure.[4][5]
Hazard Identification and Quantitative Data
While specific quantitative exposure limits for this compound are not available, the hazard classifications for related compounds provide a basis for safe handling. Eupalinolide A is classified as an irritant to the skin and eyes and may cause respiratory irritation.[2] Eupalinolide H is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is prudent to assume this compound shares these hazardous properties.
| Parameter | Data/Information | Source |
| CAS Number | 1402067-84-8 | [3][6] |
| GHS Hazard Class (Assumed) | Acute Toxicity, Oral (Category 4) Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Eye Irritation (Category 2A) Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) Acute Aquatic Toxicity (Category 1) Chronic Aquatic Toxicity (Category 1) | Based on Eupalinolide A & H SDS[1][2] |
| Signal Word (Assumed) | Warning | Based on Eupalinolide A SDS[2] |
| Hazard Statements (Assumed) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | Based on Eupalinolide A & H SDS[1][2] |
| Occupational Exposure Limits | Not established. Handle as a potent compound and minimize exposure. | General guidance for cytotoxic drugs[7] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound, from receipt to disposal.
Engineering Controls
-
All work with powdered this compound or solutions should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of the powder and containment of any spills.[8][9]
-
The work surface should be covered with a disposable plastic-backed absorbent pad to contain any spills.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated and both pairs every 30-60 minutes.[8][11] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved disposable gown made of a low-permeability fabric is required.[8] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[8] |
| Respiratory Protection | N95 Respirator or higher | An N95 or higher-rated respirator is necessary when handling the powder outside of a containment device.[9] Surgical masks are not sufficient. |
Experimental Workflow
Spill Management
-
Small Spills (Powder):
-
Alert others in the area.
-
Wearing full PPE, gently cover the spill with damp absorbent pads to avoid raising dust.[8]
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a designated cytotoxic waste container.[8]
-
Clean the spill area with a detergent solution followed by a thorough water rinse.[8]
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Wearing full PPE, absorb the spill with absorbent pads.
-
Place all contaminated materials into a designated cytotoxic waste container.
-
Clean the spill area with a detergent solution followed by a thorough water rinse.[8]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[7][11]
Waste Segregation
-
Solid Waste: All contaminated disposable items, including gloves, gowns, absorbent pads, and plasticware, must be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste.[11][12] These are often yellow or marked with a cytotoxic symbol.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11] Do not pour any liquid waste down the drain.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for cytotoxic waste.[11]
Disposal Procedure
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.[11]
-
Ensure all waste containers are properly sealed and labeled before collection by your institution's EHS department.
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of sesquiterpene lactones on the skin and skin-related cells? A systematic review of in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1402067-84-8 | CGC06784 | Biosynth [biosynth.com]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uri.edu [web.uri.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
